Edotreotide
Description
Properties
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204318-14-9 | |
| Record name | Edotreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Edotreotide in SSTR2 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, a synthetic somatostatin analogue, is a cornerstone in the management of neuroendocrine tumors (NETs) that overexpress somatostatin receptor subtype 2 (SSTR2).[1][2] Its clinical utility, both in diagnostics as Gallium-68 (⁶⁸Ga) this compound and in peptide receptor radionuclide therapy (PRRT) as Lutetium-177 (¹⁷⁷Lu) this compound, is fundamentally rooted in its high-affinity binding to SSTR2.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms governing the interaction between this compound and SSTR2, encompassing binding kinetics, downstream signaling, and the experimental methodologies used for their characterization.
This compound and SSTR2: A High-Affinity Interaction
This compound, also known as (DOTA⁰-Phe¹-Tyr³)octreotide or DOTATOC, is a derivative of octreotide. It is conjugated to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which facilitates the labeling with radionuclides like ⁶⁸Ga and ¹⁷⁷Lu. The high affinity of this compound for SSTR2 is a key determinant of its clinical efficacy.
Molecular Basis of Binding
Structural studies have revealed that the binding of somatostatin analogues like octreotide, and by extension this compound, to SSTR2 involves interactions with several key regions of the receptor. The main body of the peptide occupies the orthosteric binding site, which is formed by transmembrane helices (TMs) 2, 3, 5, 6, and 7. The terminal regions of the peptide interact with the extracellular loops 2 and 3, which is thought to contribute to receptor subtype selectivity.
Key amino acid residues within SSTR2 are crucial for this interaction. For instance, the disulfide bond of the peptide forms van der Waals forces with the side chain of F294⁷·³⁵, while the main chain of Cys2 establishes polar contacts with the side chains of N276⁶·⁵⁵ and S279⁶·⁵⁸. The characteristic Trp and Lys residues of the peptide interact with the bottom of the binding pocket, specifically with residues such as I177⁴·⁶⁰, F208⁵·³⁸, D122³·³², Q126³·³⁶, and Y302⁷·⁴³.
Quantitative Binding Affinity Data
The binding affinity of this compound and related somatostatin analogues to SSTR2 is typically quantified using competitive binding assays, which determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the unlabeled ligand required to displace 50% of the specifically bound radiolabeled ligand.
| Compound | Receptor | Cell Line | Radioligand | IC₅₀ (nM) | Reference |
| Somatostatin-14 | SSTR2 | - | - | 0.2 | |
| Octreotide | SSTR2 | - | - | 0.6 | |
| This compound (DOTATOC) | SSTR2 | - | - | Data not explicitly found in provided search results | |
| [¹⁷⁷Lu]Lu-JR11 | SSTR2 | U2OS-SSTR2 | [¹⁷⁷Lu]Lu-JR11 | - | |
| Compound 8a | SSTR2 | U2OS-SSTR2 | [¹⁷⁷Lu]Lu-JR11 | 80 | |
| Compound 8b | SSTR2 | U2OS-SSTR2 | [¹⁷⁷Lu]Lu-JR11 | 130 |
Note: While the high affinity of this compound for SSTR2 is widely cited, specific IC₅₀ values from primary literature were not available in the provided search results. The table includes data for related compounds to provide context.
SSTR2 Signaling Pathways Activated by this compound
Upon binding of an agonist like this compound, SSTR2, a G-protein coupled receptor (GPCR), undergoes a conformational change that triggers intracellular signaling cascades. These pathways ultimately lead to the desired therapeutic effects, such as inhibition of hormone secretion and cell proliferation.
The primary signaling pathway involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. SSTR2 activation can also modulate the activity of mitogen-activated protein kinases (MAPK) and phosphotyrosine phosphatases like SHP-1 and SHP-2.
Receptor Internalization
A key event following agonist binding to SSTR2 is the internalization of the receptor-ligand complex. This process is rapid and efficient, with the majority of cell surface receptors being translocated to intracellular endosome-like structures. This internalization is crucial for the therapeutic efficacy of PRRT with ¹⁷⁷Lu-Edotreotide, as it leads to the retention of the radionuclide within the tumor cell, thereby maximizing the radiation dose delivered to the target. The internalization process is agonist-dependent and reversible, with receptors returning to the cell surface after a certain period.
Experimental Protocols
Competitive Binding Assay
This assay is fundamental for determining the binding affinity (IC₅₀) of a ligand for its receptor.
Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled SSTR2 ligand.
Methodology:
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Cell Culture: Human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing human SSTR2 are cultured to confluence.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the SSTR2 receptors.
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Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]Tyr³-octreotide or [¹⁷⁷Lu]Lu-JR11) is incubated with the cell membrane preparation.
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Competition: Increasing concentrations of unlabeled this compound are added to the wells.
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Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is determined by non-linear regression analysis.
Internalization Assay
This assay measures the extent to which the receptor-ligand complex is internalized by the cell.
Objective: To quantify the amount of radiolabeled this compound that is internalized into SSTR2-expressing cells over time.
Methodology:
-
Cell Seeding: SSTR2-expressing cells are seeded in multi-well plates and allowed to adhere overnight.
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Incubation with Radioligand: The cells are incubated with a known concentration of radiolabeled this compound (e.g., ¹⁷⁷Lu-Edotreotide) at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).
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Removal of Surface-Bound Ligand: After incubation, the cells are washed with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off the surface-bound radioligand.
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Cell Lysis: The cells are then lysed to release the internalized radioligand.
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Quantification: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately in a gamma counter.
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Data Analysis: The internalized radioactivity is expressed as a percentage of the total radioactivity added to the well.
Conclusion
The therapeutic and diagnostic success of this compound is a direct consequence of its specific and high-affinity binding to SSTR2, followed by efficient internalization. This intricate molecular mechanism allows for the targeted delivery of radionuclides to neuroendocrine tumors, forming the basis of personalized medicine in this field. A thorough understanding of the binding kinetics and downstream signaling pathways is paramount for the continued development and optimization of SSTR2-targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel somatostatin analogues.
References
Gallium-68 Edotreotide: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) Edotreotide, also known as ⁶⁸Ga-DOTATOC, is a radiopharmaceutical agent integral to the diagnostic imaging of neuroendocrine tumors (NETs).[1][2][3] This compound is a conjugate of the somatostatin analog this compound and the positron-emitting radionuclide Gallium-68.[2][3] Its clinical utility is rooted in its high affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed on the cell surface of most well-differentiated NETs. Upon intravenous administration, ⁶⁸Ga-Edotreotide binds to these receptors, allowing for the localization of SSTR-positive tumors through Positron Emission Tomography (PET) imaging. This guide provides an in-depth analysis of the pharmacokinetics, biodistribution, and dosimetry of ⁶⁸Ga-Edotreotide, supplemented with detailed experimental protocols and visual workflows.
Pharmacokinetics
The pharmacokinetic profile of ⁶⁸Ga-Edotreotide is characterized by rapid distribution and elimination. Following intravenous injection, the tracer is quickly cleared from the bloodstream.
2.1 Absorption and Distribution
Gallium Ga 68 this compound is administered intravenously, bypassing oral absorption. It distributes to all SSTR2-expressing organs, including the pituitary, thyroid, spleen, adrenals, kidneys, pancreas, prostate, liver, and salivary glands. Tumor uptake is also rapid, with 80% of maximum activity in tumors reached within 30 minutes and the highest activity observed at 70 ± 20 minutes post-injection. Accumulation in non-tumor tissues generally reaches its peak within 40 minutes.
2.2 Metabolism and Elimination
⁶⁸Ga-Edotreotide is largely unmetabolized, with no degradation products detectable in serum four hours after injection. The primary route of elimination is through the kidneys into the urine. Approximately 16% of the injected dose is excreted in the urine within the first two to four hours. The clearance from the blood is biphasic, with two distinct half-lives. The radioactive half-life of Gallium-68 itself is 68 minutes.
Table 1: Pharmacokinetic Parameters of ⁶⁸Ga-Edotreotide
| Parameter | Value | Reference |
| Blood Half-Life (Phase 1) | 2.0 ± 0.3 minutes | |
| Blood Half-Life (Phase 2) | 48 ± 7 minutes | |
| Urinary Excretion (2-4 hours) | ~16% of injected dose | |
| Route of Elimination | Exclusively via urine | |
| Metabolism | Largely unmetabolized | |
| Radioactive Half-Life (⁶⁸Ga) | 68 minutes |
Biodistribution
The physiological biodistribution of ⁶⁸Ga-Edotreotide reflects the expression of somatostatin receptors in various organs. The highest physiological uptake is consistently observed in the spleen, followed by the kidneys, adrenal glands, and liver. This distribution pattern is crucial for accurate image interpretation and differentiating physiological uptake from pathological lesions.
Table 2: Physiological Biodistribution of ⁶⁸Ga-Edotreotide in Normal Organs (SUVmax)
| Organ | Mean SUVmax ± SD | Range of SUVmax | Reference |
| Spleen | 28.27 ± 5.99 | 5.4 - 34.4 | |
| Kidneys | - | - | |
| Adrenal Glands | - | 4.1 - 29.4 | |
| Liver | - | 2.3 - 12.4 | |
| Pituitary Gland | - | 4.5 - 23.0 | |
| Pancreas (Head) | 4.94 ± (not specified) | - | |
| Pancreas (Body) | 4.46 ± (not specified) | - | |
| Thyroid Gland | - | - | |
| Prostate Gland | 2.8 (example value) | - |
Note: SUV (Standardized Uptake Value) is a semi-quantitative measure used in PET imaging. Data is compiled from studies with varying patient cohorts and methodologies, leading to some variability.
Radiation Dosimetry
Understanding the radiation dosimetry of ⁶⁸Ga-Edotreotide is essential for assessing patient risk. The organ receiving the highest absorbed radiation dose is the spleen, followed by the urinary bladder wall, kidneys, and liver. The total effective dose is comparable to other ⁶⁸Ga-labeled somatostatin analogs.
Table 3: Absorbed Radiation Doses for ⁶⁸Ga-Edotreotide
| Organ | Absorbed Dose (mGy/MBq) | Reference |
| Spleen | 0.115 ± 0.038 | |
| Urinary Bladder Wall | 0.090 ± 0.032 | |
| Kidneys | 0.041 ± 0.007 | |
| Liver | 0.026 ± 0.006 | |
| Adrenal Glands | 0.034 ± 0.008 | |
| Pituitary Gland | 0.052 ± 0.030 | |
| Total Effective Dose | 0.021 - 0.027 |
Note: Dosimetry estimates can vary based on the phantom models and calculation methods used (e.g., ICRP 60 vs. ICRP 110).
Experimental Protocols
5.1 Radiolabeling of this compound with Gallium-68
The synthesis of ⁶⁸Ga-Edotreotide is a time-sensitive process due to the short half-life of ⁶⁸Ga.
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Elution of ⁶⁸Ga: Gallium-68 is obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator by elution with sterile 0.1 M hydrochloric acid (HCl). The fraction with the highest radioactivity is collected.
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Labeling Reaction: The eluted [⁶⁸Ga]GaCl₃ is added to a reaction vial containing the this compound (DOTATOC) precursor and a buffer solution to maintain an optimal pH. The mixture is heated to facilitate the chelation of ⁶⁸Ga by the DOTA molecule.
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Purification: The reaction mixture is passed through a C18 cartridge. The labeled peptide, [⁶⁸Ga]Ga-Edotreotide, is retained on the cartridge while impurities like unreacted ⁶⁸Ga are washed away. The purified product is then eluted from the cartridge.
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Quality Control: The final product undergoes rigorous quality control tests. Instant Thin Layer Chromatography (ITLC) is used to determine the radiochemical purity by separating the labeled peptide from potential impurities. The final product is sterilized by filtration and prepared for intravenous injection.
5.2 PET/CT Imaging Protocol
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Patient Preparation:
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Patients are advised to be well-hydrated before and after the scan to promote tracer clearance and reduce radiation dose to the bladder.
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Management of somatostatin analog therapy is crucial. Long-acting analogs should be withheld just prior to imaging, while short-acting analogs can be used up to 24 hours before the scan to avoid competitive binding to SSTRs.
-
-
Dose Administration:
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The recommended dose for adults is typically a weight-based activity. For pediatric patients, the dose is 1.59 MBq/kg of body weight (0.043 mCi/kg), with specified minimum and maximum activities.
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The radiopharmaceutical is administered as an intravenous injection.
-
-
Image Acquisition:
-
PET/CT scans are typically initiated 55 to 90 minutes after the injection.
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Scan duration and specific parameters are adapted based on the imaging equipment and patient characteristics to ensure optimal image quality.
-
-
Image Interpretation:
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The uptake of ⁶⁸Ga-Edotreotide reflects the density of somatostatin receptors in tissues.
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Increased uptake can be seen in NETs, but also in other SSTR-expressing tumors and non-cancerous conditions like thyroid disease or subacute inflammation. Physiological variants, such as uptake in the uncinate process of the pancreas, must be considered to avoid misinterpretation.
-
Visualizations
6.1 Signaling Pathway and Detection Mechanism
Caption: ⁶⁸Ga-Edotreotide binds to SSTR2 on NET cells, is internalized, and detected by PET.
6.2 Clinical Imaging Workflow
Caption: Workflow for ⁶⁸Ga-Edotreotide PET/CT from patient preparation to final report.
References
- 1. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 2. What is 68Ga-Edotreotide used for? [synapse.patsnap.com]
- 3. [68Ga]Ga-DOTA-TOC Synthesis by a Cassette Developer System with [68Ga]GaCl3 from Cyclotron using Liquid Target: An Italian Experience - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of Edotreotide
Introduction
Edotreotide, also known as (DOTA0-Phe1-Tyr3)octreotide or DOTATOC, is a synthetic peptide analog of somatostatin.[1] It is a crucial component in the field of nuclear medicine, primarily for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[2][] When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for diagnostic imaging (PET/CT) or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), this compound enables targeted delivery of radiation to tumor cells.[4][5] This guide provides an in-depth overview of the chemical synthesis, purification, and analytical characterization of the this compound peptide for researchers, scientists, and professionals in drug development.
I. Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the assembly of amino acids in a specific sequence, followed by the conjugation of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The most common and efficient method for this process is Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process at each step, as excess reagents and byproducts can be washed away while the peptide remains anchored to the resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach for SPPS.
Experimental Protocol: SPPS of this compound
-
Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide MBHA resin, which is swelled in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the amino group for the next coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
The next Fmoc-protected amino acid is activated and coupled to the deprotected amino group on the resin.
-
A common activation method involves using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIEA (N,N-Diisopropylethylamine) in DMF.
-
The coupling reaction is typically allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a qualitative ninhydrin test.
-
This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence: D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol.
-
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
After the linear peptide chain is assembled, the disulfide bridge between the two cysteine residues is formed.
-
This is often achieved by treating the resin-bound peptide with an oxidizing agent like iodine or thallium(III) trifluoroacetate. The side-chain protecting groups on the cysteine residues (e.g., Trt or Acm) are removed, allowing for the formation of the disulfide bond.
-
-
DOTA Conjugation:
-
Following the cyclization, the DOTA chelator (typically as DOTA-tri(tBu-ester)) is coupled to the N-terminal amino group of the peptide. This step is crucial for the subsequent radiolabeling of the peptide.
-
-
Cleavage and Deprotection:
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The completed this compound peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously.
-
This is accomplished by treating the resin with a cleavage cocktail, most commonly a strong acid such as Trifluoroacetic Acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.
-
Synthesis Workflow for this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Innovations in Synthesis
Recent research has explored methods to optimize the synthesis of DOTA-conjugated peptides. The use of ultrasonic agitation has been shown to significantly reduce coupling times and the amount of reagents required, leading to higher overall yields and a more cost-effective process.
| Synthesis Method | Total Synthesis Time (approx.) | Overall Yield | Reference |
| Manual SPPS with Mechanical Agitation | ~540 min | ~23% | |
| Manual SPPS with Ultrasonic Agitation | ~70 min | ~29% |
II. Purification of this compound
The crude peptide obtained after synthesis contains various impurities, including deletion sequences, incompletely deprotected peptides, and byproducts from the cleavage process. Therefore, a robust purification step is essential to achieve the high purity required for clinical applications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the purification of synthetic peptides. The principle of RP-HPLC is the separation of molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase is used for elution.
Experimental Protocol: RP-HPLC Purification of this compound
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase composition.
-
Chromatographic System:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
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Detection: UV detection at a wavelength of 220 nm or 280 nm.
-
-
Elution Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides from the column. The more hydrophobic the peptide, the higher the concentration of acetonitrile required for its elution.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0-5 | 95 | 5 |
| 5-65 | 95 -> 35 | 5 -> 65 |
| 65-70 | 35 -> 5 | 65 -> 5 |
| 70-75 | 5 | 95 |
This is an example gradient and may require optimization.
-
Fraction Collection: Fractions are collected as the peaks elute from the column. The fractions corresponding to the main peak, which represents the pure this compound, are pooled together.
-
Lyophilization: The pooled fractions are lyophilized (freeze-dried) to remove the solvents and obtain the purified this compound as a white, fluffy powder.
III. Analytical Characterization
After purification, the identity, purity, and quantity of the this compound peptide must be rigorously confirmed.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. The observed molecular weight should match the theoretical calculated mass of this compound (1421.64 g/mol ).
Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final product. A small amount of the purified peptide is injected onto an analytical C18 column, and the chromatogram is recorded. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of >95% is typically required for research and clinical use.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
| Analysis Method | Purpose | Typical Result |
| Analytical RP-HPLC | Purity assessment | >95% |
| Mass Spectrometry (ESI-MS) | Identity confirmation | Observed MW ≈ 1421.6 Da |
IV. This compound Signaling Pathway
This compound functions by binding with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells. This binding initiates a cascade of intracellular events.
Simplified Signaling Pathway
Caption: Simplified signaling and action mechanism of radiolabeled this compound.
Upon binding, the this compound-SSTR2 complex is internalized into the cell. When this compound is labeled with a therapeutic radionuclide like ¹⁷⁷Lu, this internalization effectively traps the radiation source within the tumor cell. The subsequent decay of the radionuclide emits particles (e.g., beta particles) that cause localized DNA damage, leading to apoptosis or cell death. This targeted approach minimizes damage to surrounding healthy tissues.
The chemical synthesis and purification of this compound are critical processes that underpin its use as a powerful agent in the diagnosis and therapy of neuroendocrine tumors. Solid-phase peptide synthesis provides a reliable and automatable method for its production, while RP-HPLC ensures the high purity necessary for clinical applications. Rigorous analytical characterization is paramount to guarantee the identity and quality of the final peptide product. Continued advancements in synthesis methodologies promise to further enhance the efficiency and accessibility of this important theranostic peptide.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Edotreotide (DOTATOC)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue that plays a crucial role in the field of nuclear medicine and oncology.[1] It is a cyclic octapeptide derivative of octreotide, specifically designed for high-affinity binding to somatostatin receptors (SSTRs), which are overexpressed on the cell membranes of many neuroendocrine tumors (NETs).[2][3] By incorporating the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), this compound can be readily radiolabeled with various radionuclides.[2][4] This versatility allows for its use in both diagnostic imaging, primarily through Positron Emission Tomography (PET) when labeled with Gallium-68 ([68Ga]Ga-DOTATOC), and targeted radionuclide therapy, known as Peptide Receptor Radionuclide Therapy (PRRT), when labeled with therapeutic isotopes like Lutetium-177 ([177Lu]Lu-DOTATOC) or Yttrium-90 ([90Y]Y-DOTATOC). This document provides a comprehensive technical overview of this compound's molecular structure, properties, mechanism of action, and associated experimental protocols.
Molecular Structure and Chemical Properties
This compound is a conjugate of the peptide (Tyr3)octreotide and the chelator DOTA. The peptide component is an eight amino acid sequence (H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH) containing a disulfide bond between the two cysteine residues. This structure is a modification of octreotide where the phenylalanine at position 3 has been substituted with tyrosine. This substitution enhances the stability of the compound. The DOTA chelator is covalently linked to the N-terminus D-Phe amino acid, enabling the stable chelation of trivalent radiometals.
| Property | Value | Reference |
| Chemical Formula | C65H92N14O18S2 | |
| Molar Mass (unlabeled) | 1421.64 g/mol | |
| Synonyms | (DOTA0-Phe1-Tyr3)octreotide, DOTA-TOC, SMT 487 | |
| Amino Acid Sequence | DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH | |
| Labeled Form (Ga-68) | Gallium Ga 68 this compound | |
| Molecular Weight (Ga-68) | 1489.65 g/mol |
Mechanism of Action
The primary mechanism of action for this compound is its function as a high-affinity ligand for somatostatin receptors, particularly subtype 2 (SSTR2). Neuroendocrine tumor cells frequently overexpress SSTR2 on their surface.
When radiolabeled this compound is administered intravenously, it circulates in the bloodstream and binds with high specificity to these SSTR2 receptors on tumor cells. This binding event triggers receptor-mediated endocytosis, causing the entire radiopharmaceutical-receptor complex to be internalized into the cell.
-
For Diagnostics ([68Ga]Ga-DOTATOC): The chelated Gallium-68 is a positron emitter. Following internalization, the emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by a PET scanner. The resulting image provides a map of SSTR-positive tumor lesions throughout the body.
-
For Therapeutics ([177Lu]Lu-DOTATOC): Lutetium-177 is a beta-particle emitter. Once internalized, the emitted beta particles travel a short distance (0.5 to 2.0 mm) within the tissue, depositing their energy and causing localized DNA damage and apoptosis in the tumor cells, while minimizing damage to surrounding healthy tissue.
Quantitative Properties and Pharmacokinetics
The clinical utility of this compound is underpinned by its favorable binding affinity and pharmacokinetic profile.
Receptor Binding Affinity
[68Ga]Ga-DOTATOC demonstrates a very high affinity for the SSTR2 receptor, which is critical for effective tumor targeting.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Somatostatin Receptor 2 (SSTR2) | 2.5 ± 0.5 nM |
Pharmacokinetics
Following intravenous injection, [68Ga]Ga-DOTATOC is cleared rapidly from the blood and distributes to SSTR2-expressing organs.
| Parameter | Value | Reference |
| Blood Clearance | Bi-exponential | |
| Blood Half-life (Phase 1) | 2.0 ± 0.3 minutes | |
| Blood Half-life (Phase 2) | 48 ± 7 minutes | |
| Elimination Route | Exclusively via urine | |
| Urinary Excretion | ~16% of injected dose within 2-4 hours | |
| Metabolism | Largely unmetabolized | |
| Primary Organs of Uptake | Spleen, kidneys, liver, pituitary, thyroid, adrenals |
Therapeutic Efficacy ([177Lu]Lu-Edotreotide)
Clinical studies and meta-analyses have demonstrated the therapeutic benefit of [177Lu]Lu-Edotreotide (also referred to as 177Lu-DOTATOC) in patients with advanced neuroendocrine tumors.
| Endpoint | Value | Study / Criteria |
| Disease Response Rate (DRR) | 35.0% (95% CI: 26.0%-45.0%) | Meta-analysis / RECIST 1.1 |
| Disease Control Rate (DCR) | 83.0% (95% CI: 78.0%-88.0%) | Meta-analysis / RECIST 1.1 |
| Median Progression-Free Survival (PFS) | 23.9 months (vs. 14.1 months for Everolimus) | Phase 3 COMPETE Trial |
| Median Overall Survival (OS) | 63.4 months (vs. 58.7 months for Everolimus) | Phase 3 COMPETE Trial |
Experimental Protocols
Standardized protocols are essential for the reproducible synthesis and application of this compound-based radiopharmaceuticals.
Automated Radiosynthesis of [68Ga]Ga-DOTATOC
The short 68-minute half-life of Gallium-68 necessitates a rapid and efficient synthesis process, which is typically achieved using an automated, cassette-based module.
Methodology:
-
68Ga Elution: Gallium-68 is eluted from a 68Ge/68Ga generator using dilute hydrochloric acid.
-
Concentration & Purification: The eluate is passed through a cation exchange cartridge to concentrate the 68Ga and remove impurities.
-
Labeling Reaction: The purified 68Ga is eluted from the cartridge into a reaction vial containing the this compound (DOTATOC) precursor and a sodium acetate buffer solution to maintain an optimal pH (~3.8-4.4).
-
Heating: The reaction mixture is heated to 95°C for approximately 15 minutes to facilitate the chelation of 68Ga by the DOTA molecule.
-
Final Purification: The resulting [68Ga]Ga-DOTATOC solution is passed through a C18 cartridge to remove any unreacted 68Ga and hydrophilic impurities.
-
Formulation: The purified product is eluted from the C18 cartridge with an ethanol/water solution and passed through a sterile filter into a final product vial.
-
Quality Control: The final product is tested for radiochemical purity (typically >97%) using radio-HPLC and/or instant thin-layer chromatography (iTLC), pH, and sterility before administration. The entire process takes approximately 13-15 minutes.
In Vivo Biodistribution Assessment (Preclinical)
Preclinical biodistribution studies are performed to determine the uptake and clearance of the radiotracer in various organs.
Methodology:
-
Animal Model: Healthy or tumor-bearing rodents (e.g., Syrian rats) are used.
-
Administration: A known quantity of the radiolabeled this compound is injected intravenously.
-
Time Points: Cohorts of animals are euthanized at predefined time points post-injection (e.g., 30, 60, 120 minutes).
-
Organ Harvesting: Key organs and tissues (blood, tumor, liver, kidneys, spleen, muscle, etc.) are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical PET/CT Imaging Protocol
The clinical protocol for [68Ga]Ga-DOTATOC PET/CT imaging is well-established for the localization of SSTR-positive tumors.
Methodology:
-
Patient Preparation: Patients are instructed to be well-hydrated. Short-acting somatostatin analogues should be discontinued at least 24 hours before the scan, and imaging for patients on long-acting analogues should be scheduled just prior to their next dose.
-
Radiopharmaceutical Administration: A recommended dose of 148 MBq (range 111–185 MBq) of [68Ga]Ga-DOTATOC is administered via intravenous injection.
-
Uptake Phase: The patient rests for an uptake period of 40 to 90 minutes. Continued hydration and voiding before the scan are encouraged to reduce radiation exposure to the bladder.
-
Image Acquisition: A whole-body PET/CT scan, typically from the skull to the mid-thigh, is performed.
-
Image Interpretation: The resulting PET images are interpreted by a nuclear medicine physician. The intensity of radiotracer uptake indicates the presence and density of somatostatin receptors in tissues, highlighting potential tumor sites.
Conclusion
This compound (DOTATOC) is a highly effective and versatile molecular agent in nuclear oncology. Its robust chemical structure, combining a high-affinity SSTR2-targeting peptide with a versatile DOTA chelator, enables its use as a powerful theranostic agent. The well-characterized pharmacokinetics and extensive clinical data supporting its use in both PET imaging with 68Ga and PRRT with 177Lu underscore its critical importance in the diagnosis, staging, and treatment of neuroendocrine tumors, ultimately leading to more informed treatment decisions and improved patient outcomes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Half-life and Clearance of Edotreotide Compounds
This compound is a synthetic somatostatin analogue that, when chelated with a radionuclide, serves as a powerful tool in both the diagnosis and treatment of neuroendocrine tumors (NETs). Its efficacy is rooted in its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of many NET cells.[1] This targeted approach allows for precise delivery of diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides to the tumor site.[2] Understanding the pharmacokinetic properties of these this compound-based radiopharmaceuticals, specifically their biological half-life and clearance mechanisms, is paramount for optimizing dosing strategies, ensuring patient safety, and enhancing therapeutic outcomes.
Pharmacokinetic Profiles of this compound Compounds
The pharmacokinetic behavior of this compound is significantly influenced by the radionuclide to which it is chelated. The two most clinically relevant forms are Gallium-68 (⁶⁸Ga) this compound for diagnostic imaging via Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) this compound for Peptide Receptor Radionuclide Therapy (PRRT).
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for ⁶⁸Ga-Edotreotide and ¹⁷⁷Lu-Edotreotide.
Table 1: Pharmacokinetic Parameters of ⁶⁸Ga-Edotreotide (DOTATOC)
| Parameter | Value | Reference |
| Blood Clearance Half-Life | Biphasic: 2.0 ± 0.3 min (fast component) | [3] |
| 48 ± 7 min (slow component) | ||
| Radioactive Half-Life (⁶⁸Ga) | 68 minutes | |
| Route of Elimination | Primarily renal | |
| Urinary Excretion | ~16% of injected dose within 2 hours | |
| Metabolism | Largely unmetabolized; no degradation products detected in serum 4 hours post-injection | |
| Tumor Uptake | Reaches 80% of maximum activity within 30 minutes; peaks at 70 ± 20 minutes post-injection |
Table 2: Pharmacokinetic Parameters of ¹⁷⁷Lu-Edotreotide (DOTATATE/DOTATOC)
| Parameter | Value | Reference |
| Mean Clearance (CL) | 4.5 L/h | |
| Mean Volume of Distribution (Vd) | 4601 L | |
| Effective Blood Half-Life | 3.5 ± 1.4 hours | |
| Terminal Blood Half-Life | 71 ± 28 hours | |
| Blood Half-Life (Early Phase) | 0.31 ± 0.13 hours and 4.5 ± 1 hours | |
| Blood Half-Life (Late Phase) | 91 hours | |
| Plasma Protein Binding | 43% (non-radioactive form) | |
| Route of Elimination | Primarily renal | |
| Metabolism | Does not undergo hepatic metabolism |
Experimental Protocols for Pharmacokinetic Analysis
The determination of the biological half-life and clearance of this compound compounds involves a series of well-defined procedures, from radiopharmaceutical preparation to data analysis.
Radiopharmaceutical Preparation and Quality Control
-
⁶⁸Ga-Edotreotide: Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator. The eluted ⁶⁸Ga is then chelated to this compound (DOTA-TOC). Quality control is critical and involves:
-
Radiochemical Purity: Confirmed using methods like reversed-phase liquid chromatography to ensure that the ⁶⁸Ga is properly bound to the peptide.
-
Radionuclidic Purity: Measured to ensure the absence of other radioactive isotopes.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.
-
-
¹⁷⁷Lu-Edotreotide: Lutetium-177 is complexed with this compound. The final product undergoes similar quality control checks for purity, sterility, and apyrogenicity before administration.
Patient Preparation and Administration
-
Hydration: Patients are typically well-hydrated before and after administration to promote rapid urinary clearance of the unbound radiopharmaceutical, which helps to minimize radiation dose to the kidneys.
-
Somatostatin Analogues: Patients on long-acting somatostatin analogues are often advised to schedule the imaging or therapy just before their next dose, while short-acting analogues are typically withheld for up to 24 hours prior to administration to avoid competition for SSTR binding.
-
Administration: The radiopharmaceutical is administered intravenously. For ¹⁷⁷Lu-Edotreotide therapy, a co-infusion of an amino acid solution (typically arginine and lysine) is administered to competitively inhibit reabsorption of the radiopharmaceutical in the renal tubules, thereby reducing the risk of nephrotoxicity.
Sample Collection and Data Acquisition
-
Blood Sampling: For pharmacokinetic analysis, blood samples are collected at multiple time points following injection. The radioactivity in these samples is measured using a gamma counter to determine the rate of clearance from the blood.
-
Urine Collection: Urine is collected over a period of time (e.g., 24 hours) to quantify the amount of radioactivity excreted via the renal pathway.
-
Imaging:
-
For ⁶⁸Ga-Edotreotide , dynamic or static PET/CT scans are typically performed approximately one hour post-injection to visualize tumor uptake and biodistribution.
-
For ¹⁷⁷Lu-Edotreotide , whole-body scintigraphy or SPECT/CT imaging is performed at various time points (e.g., 4, 24, and 168 hours post-infusion) to assess the biodistribution and calculate dosimetry for tumors and critical organs like the kidneys.
-
Data Analysis
The data from blood samples and imaging are used to calculate the pharmacokinetic parameters. Blood clearance curves are typically fitted to a multi-exponential decay model to determine the different phases of clearance and their corresponding half-lives. Imaging data is used to determine the uptake and retention in various organs and tumors, which is crucial for dosimetry calculations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic analysis of this compound compounds.
Signaling Pathway for this compound Internalization
This compound's mechanism of action is initiated by its binding to SSTR2. This interaction triggers a cascade of intracellular events leading to the internalization of the receptor-ligand complex, which is crucial for the retention of the radionuclide within the tumor cell, particularly for therapeutic applications with ¹⁷⁷Lu-Edotreotide.
Caption: SSTR2-mediated internalization pathway of this compound compounds.
Conclusion
The pharmacokinetic profiles of ⁶⁸Ga-Edotreotide and ¹⁷⁷Lu-Edotreotide are well-characterized, with rapid blood clearance and primary elimination through the renal system. The short biological half-life of ⁶⁸Ga-Edotreotide is ideal for diagnostic imaging, allowing for high-contrast images shortly after administration. Conversely, the longer retention and terminal half-life of ¹⁷⁷Lu-Edotreotide are advantageous for therapeutic applications, enabling a sustained radiation dose to be delivered to the tumor. A thorough understanding of these principles, supported by rigorous experimental protocols, is essential for the continued development and clinical application of this compound-based radiopharmaceuticals in the management of neuroendocrine tumors.
References
An In-depth Technical Guide to the Physicochemical Properties of Edotreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Edotreotide (also known as DOTATOC), a synthetic somatostatin analogue pivotal in the field of nuclear medicine. This compound's unique structure allows for chelation with various radionuclides, making it a versatile agent for both the diagnosis and targeted radiotherapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).
Core Molecular and Physicochemical Properties
This compound is an octapeptide derivative of octreotide, where phenylalanine at position 3 is substituted with tyrosine. It is covalently linked to the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which enables stable complexation with radiometals.
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some values, particularly for lipophilicity and solubility, are derived from predictive models and may vary between different calculation algorithms.
| Property | Value | Source(s) |
| Molecular Formula | C₆₅H₉₂N₁₄O₁₈S₂ | [1][2][3][4] |
| Molecular Weight | 1421.64 g/mol | [1] |
| Amino Acid Sequence | DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH | |
| Water Solubility | 0.0646 mg/mL (Predicted, ALOGPS) 5 mg/mL (Requires sonication and heating to 60°C) | |
| Lipophilicity (LogP) | -9.6 (Predicted, ChemAxon) 1.66 (Predicted, ALOGPS) -7.2 (Predicted, XLogP3) | |
| pKa (Predicted) | Strongest Acidic: -0.48 Strongest Basic: 10.28 | |
| Polar Surface Area | 488.88 Ų (Predicted) | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 100 mg/mL |
Receptor Binding and Pharmacology
This compound's clinical efficacy is rooted in its high-affinity binding to somatostatin receptors, primarily subtype 2 (SSTR2), which are highly overexpressed on the cell membranes of most well-differentiated NETs.
Mechanism of Action
When radiolabeled, this compound acts as a targeting vector. The peptide moiety binds to SSTR2 on the tumor cell surface. Subsequently, the receptor-ligand complex is internalized into the cell. The chelated radionuclide then delivers its payload:
-
For Diagnostics (e.g., Gallium-68): The emitted positrons annihilate with electrons, producing gamma photons that are detected by a Positron Emission Tomography (PET) scanner, allowing for precise tumor localization.
-
For Therapeutics (e.g., Lutetium-177, Yttrium-90): The emitted beta particles induce localized cytotoxic damage to the tumor cells through the formation of DNA double-strand breaks.
The high binding affinity of Ga-68 this compound for SSTR2 allows for high-contrast imaging of tumor sites. Upon intravenous administration, the agent circulates and rapidly accumulates in SSTR-expressing tissues.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
Methodological & Application
Application Notes and Protocols: Radiolabeling of Edotreotide with Gall-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled Edotreotide is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3] this compound, an analog of somatostatin, is chelated with the radioisotope ⁶⁸Ga, which allows for non-invasive visualization and staging of NETs.[2][3] This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁸Ga, including both manual and automated synthesis methods, as well as comprehensive quality control procedures.
Principle of the Procedure
The radiolabeling process involves the chelation of the Gallium-68 cation (⁶⁸Ga³⁺) by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety of the this compound molecule. This reaction is typically carried out under acidic conditions and at an elevated temperature to ensure high radiochemical yield and purity. The resulting ⁶⁸Ga-Edotreotide is then purified and formulated for intravenous administration.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound (DOTATOC) | GMP Grade | Lyophilized powder |
| ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade | Eluted with 0.1 M or 0.05 M HCl |
| Sodium Acetate Buffer | 1 M, pH 5.5, Sterile | For pH adjustment |
| Sterile Water for Injection (SWFI) | USP Grade | |
| Ethanol | 95-100%, Sterile | For purification |
| C18 Sep-Pak Cartridge | e.g., Waters | For solid-phase extraction |
| Sterile 0.22 µm Filter | e.g., Millipore | For sterile filtration |
| Reaction Vial | 10 mL, Sterile, Pyrogen-free | |
| Heating Block/Water Bath | Capable of maintaining 95°C |
Experimental Protocols
Manual Radiolabeling Protocol
This protocol describes a common manual method for the radiolabeling of this compound with ⁶⁸Ga.
-
Preparation:
-
Aseptically reconstitute the lyophilized this compound vial with the provided buffer or sterile water to a known concentration (e.g., 1 mg/mL).
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Set a heating block or water bath to 95°C.
-
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M or 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add 25 µg of the this compound solution.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to between 3.5 and 5.5 using sodium acetate buffer.
-
Place the reaction vial in the heating block at 95°C for 10-15 minutes.
-
-
Purification:
-
After incubation, allow the reaction mixture to cool slightly.
-
Pass the reaction mixture through the pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-Edotreotide will be retained on the cartridge, while unreacted ⁶⁸Ga³⁺ and other impurities will pass through to a waste vial.
-
Wash the cartridge with 5-10 mL of sterile water.
-
Elute the purified ⁶⁸Ga-Edotreotide from the cartridge with 0.5-1 mL of 50-70% ethanol into a sterile product vial.
-
-
Formulation:
-
Dilute the final product with sterile saline to the desired volume and to reduce the ethanol concentration to less than 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Automated Synthesis Protocol
Automated synthesis modules provide a more reproducible and radiation-safe method for producing ⁶⁸Ga-Edotreotide. The general workflow is similar to the manual method but is performed in a closed, automated system.
-
System Preparation:
-
Install a sterile, single-use cassette specific for ⁶⁸Ga-peptide labeling into the synthesis module.
-
Load the required reagents (this compound, buffers, ethanol, saline) into the designated positions on the cassette.
-
-
Synthesis Execution:
-
Initiate the automated synthesis sequence via the control software.
-
The synthesizer will automatically perform the following steps:
-
Elution of the ⁶⁸Ge/⁶⁸Ga generator.
-
Trapping and concentration of ⁶⁸Ga³⁺ on a cation-exchange cartridge.
-
Elution of the concentrated ⁶⁸Ga³⁺ into the reaction vessel containing this compound and buffer.
-
Heating of the reaction mixture (e.g., 95°C for 5-10 minutes).
-
Purification of the ⁶⁸Ga-Edotreotide using a C18 cartridge.
-
Formulation of the final product with saline.
-
Sterile filtration into the final product vial.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various published protocols for the radiolabeling of this compound with ⁶⁸Ga.
Table 1: Reaction and Synthesis Parameters
| Parameter | Manual Synthesis | Automated Synthesis | Reference(s) |
| This compound Amount | 25 µg ± 5 µg | 20-50 µg | , |
| ⁶⁸Ga Activity | 514 ± 218 MBq | Up to >20 GBq (cyclotron) | , |
| Reaction Temperature | 95°C | 95-100°C | ,,, |
| Reaction Time | 10-15 min | 5-13 min | ,,, |
| Total Synthesis Time | ~35 min | ~13-50 min | ,, |
Table 2: Quality Control Specifications and Results
| Parameter | Specification | Typical Results | Reference(s) |
| Appearance | Clear, colorless solution | Conforms | |
| pH | 4.0 - 8.0 | 5.5 - 7.0 | ,, |
| Radiochemical Purity (RCP) | ≥ 95% | > 98% | ,,, |
| Radionuclidic Purity (⁶⁸Ge breakthrough) | < 0.001% | < 0.005% | ,, |
| Bacterial Endotoxins | < 17.5 EU/mL | < 17.5 EU/mL | , |
| Sterility | Sterile | Conforms | ,, |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Edotreotide in PET/CT Imaging of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Edotreotide, a somatostatin analog, in conjunction with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography/Computed Tomography (PET/CT) imaging of neuroendocrine tumors (NETs).
Introduction
Neuroendocrine tumors are a heterogeneous group of neoplasms characterized by the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[1][2] this compound, a synthetic somatostatin analog, exhibits a high binding affinity for SSTRs, particularly subtype 2 (SSTR2).[3] When labeled with the positron-emitting radionuclide Gallium-68, the resulting radiopharmaceutical, ⁶⁸Ga-Edotreotide (also known as ⁶⁸Ga-DOTATOC), serves as a highly effective diagnostic agent for the localization and characterization of SSTR-positive NETs using PET/CT.[3][4] This "theranostic" approach not only allows for precise diagnosis and staging but also helps in selecting patients for peptide receptor radionuclide therapy (PRRT).
Mechanism of Action
The diagnostic efficacy of ⁶⁸Ga-Edotreotide is rooted in its specific binding to SSTRs on neuroendocrine tumor cells. Upon intravenous administration, ⁶⁸Ga-Edotreotide circulates in the bloodstream and accumulates at sites of high SSTR expression. The emitted positrons from the decay of ⁶⁸Ga annihilate with surrounding electrons, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional visualization and quantification of tumor lesions.
The binding of this compound to SSTRs triggers a cascade of intracellular signaling events. Somatostatin and its analogs inhibit hormone secretion and have antiproliferative effects on NETs. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. Furthermore, SSTR activation can modulate ion channels and activate protein tyrosine phosphatases (such as SHP-1 and SHP-2), which in turn inhibit cell proliferation pathways like the MAPK and PI3K/AKT pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical performance of ⁶⁸Ga-Edotreotide PET/CT in the imaging of neuroendocrine tumors.
Table 1: Diagnostic Performance of ⁶⁸Ga-DOTA-Peptide PET/CT in Neuroendocrine Tumors
| Parameter | Value | Reference |
| Sensitivity | 93% (95% CI: 91-95%) | |
| Specificity | 91% (95% CI: 82-97%) | |
| Sensitivity (Suspected NETs) | 94.8% | |
| Specificity (Suspected NETs) | 86.5% | |
| Accuracy (Suspected NETs) | 90.4% | |
| Positive Percent Agreement (Reader 1) | 92% | |
| Negative Percent Agreement (Reader 1) | 75% | |
| Positive Percent Agreement (Reader 2) | 90% | |
| Negative Percent Agreement (Reader 2) | 75% |
Table 2: Quantitative PET Parameters in ⁶⁸Ga-Edotreotide Imaging of GEP-NETs
| Parameter | Median Value | Range | Reference |
| SUVmax | 8.55 | 2.4 - 37.6 | |
| Representative Tumor Volume (RTVsstr) | 4.94 cm³ | 1.15 - 49.2 cm³ | |
| Total Lesion SSTR Expression (TLsstr) | 306.9 g | 74.0 - 1928 g |
Table 3: Patient Radiation Dosimetry for ⁶⁸Ga-DOTA-Peptides
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Spleen | 0.118 ± 0.049 |
| Kidneys | 0.076 ± 0.021 |
| Adrenal Glands | 0.059 ± 0.017 |
| Liver | 0.029 ± 0.012 |
| Red Marrow | 0.013 ± 0.003 |
| Effective Dose (mSv/MBq) | 0.021 ± 0.003 |
Data adapted from various sources and represents typical values.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol outlines the manual preparation of ⁶⁸Ga-Edotreotide. Automated synthesis modules are also commonly used and offer advantages in terms of radiation safety and reproducibility.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound (DOTATOC) kit containing the peptide precursor and reaction buffer
-
Sterile hydrochloric acid (0.1 M)
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile vials
-
Heating block or water bath
-
Dose calibrator
-
Radio-TLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M hydrochloric acid to obtain ⁶⁸GaCl₃. Measure the activity of the eluate using a dose calibrator.
-
Precursor Preparation: Reconstitute the lyophilized this compound precursor with the provided reaction buffer in a sterile reaction vial.
-
Labeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the this compound precursor. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 7.5 minutes).
-
Purification: After the incubation period, the reaction mixture is passed through a pre-conditioned C18 SPE cartridge. The ⁶⁸Ga-Edotreotide is retained on the cartridge, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away with sterile water.
-
Elution of Final Product: The purified ⁶⁸Ga-Edotreotide is then eluted from the C18 cartridge with an ethanol/water mixture into a sterile collection vial.
-
Final Formulation: The final product is typically diluted with sterile saline to the desired radioactive concentration and to reduce the ethanol concentration.
-
Quality Control: Perform quality control tests to ensure the radiochemical purity (RCP), pH, and sterility of the final product. The RCP should be ≥ 95%. This is often assessed using radio-TLC.
Protocol 2: Patient Preparation and PET/CT Imaging
Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, including potential risks and benefits.
-
Hydration: Instruct the patient to be well-hydrated before and after the scan to facilitate the clearance of the radiotracer.
-
Somatostatin Analogs: Long-acting somatostatin analogs should be discontinued for a specific period before the scan (e.g., 3-4 weeks) to avoid receptor blockade. Short-acting analogs should be withheld for at least 24 hours. The timing should be documented.
-
Fasting: Fasting is not generally required.
-
Breastfeeding: Breastfeeding should be interrupted for 12 hours after tracer administration.
Imaging Procedure:
-
Radiopharmaceutical Administration: Administer a weight-based dose of ⁶⁸Ga-Edotreotide intravenously. For adults, a typical dose is 100-150 MBq. For pediatric patients, a recommended dose is 1.59 MBq/kg of body weight.
-
Uptake Period: The patient should rest for an uptake period of approximately 60 minutes (range 55-90 minutes) after injection.
-
Image Acquisition:
-
Position the patient supine on the scanner bed.
-
Acquire images from the skull base to the mid-thighs.
-
The CT scan is performed first for attenuation correction and anatomical localization. Low-dose CT protocols are typically used.
-
The PET scan is then acquired over the same anatomical range, typically for 2-5 minutes per bed position.
-
-
Image Reconstruction: Reconstruct the PET images using iterative reconstruction algorithms, incorporating corrections for attenuation, scatter, and random coincidences.
Protocol 3: Image Analysis and Interpretation
-
Visual Interpretation: The PET/CT images are reviewed by a qualified nuclear medicine physician. Foci of increased radiotracer uptake that are not consistent with normal physiological distribution are considered suspicious for neuroendocrine tumors.
-
Quantitative Analysis:
-
Standardized Uptake Value (SUV): The SUV is a semi-quantitative measure of radiotracer uptake in a region of interest (ROI). The maximum SUV (SUVmax) within a tumor lesion is commonly reported.
-
Tumor-to-Background Ratios: Ratios of tumor uptake to the uptake in normal tissues (e.g., liver or spleen) can be calculated to improve lesion conspicuity.
-
Volumetric Parameters: Advanced analysis can include the determination of SSTR-expressing tumor volume (SSTR-TV) and total lesion SSTR expression (TL-SSTR), which may have prognostic value.
-
-
Reporting: The report should include a description of the findings, including the location, size, and intensity of uptake of any suspicious lesions. A comparison with prior imaging studies should be made if available.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 68Ga-Edotreotide? [synapse.patsnap.com]
- 4. Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of ¹⁷⁷Lu-Edotreotide PRRT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for Peptide Receptor Radionuclide Therapy (PRRT) using ¹⁷⁷Lu-Edotreotide. Accurate dosimetry is crucial for optimizing treatment efficacy while minimizing toxicity to healthy organs.
Application Notes
Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium-177 (¹⁷⁷Lu) labeled somatostatin analogues, such as Edotreotide (also known as DOTATOC), is a targeted therapy for neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). The therapeutic efficacy of ¹⁷⁷Lu-Edotreotide is dependent on delivering a sufficient radiation absorbed dose to the tumor tissue, while the primary safety concern is radiation-induced damage to healthy organs, particularly the kidneys and bone marrow.[1][2] Therefore, patient-specific dosimetry is increasingly recognized as a vital component of personalized PRRT.
The fundamental principle of internal dosimetry is to quantify the absorbed dose, which is the energy deposited by ionizing radiation per unit mass of tissue. The Medical Internal Radiation Dose (MIRD) schema provides the formal framework for these calculations.[3][4] The mean absorbed dose to a target organ is determined by the cumulative activity of the radiopharmaceutical in various source organs and the physical decay characteristics of the radionuclide.
Dosimetry calculations for ¹⁷⁷Lu-Edotreotide PRRT are essential for:
-
Treatment Planning: To individualize the administered activity to maximize the tumor dose while keeping the dose to organs at risk (OARs) below established tolerance limits.[1]
-
Toxicity Prediction: To correlate absorbed doses in critical organs with the likelihood of adverse events, such as renal toxicity or myelosuppression.
-
Efficacy Evaluation: To establish a dose-response relationship for tumors, which can help in predicting treatment outcomes.
-
Drug Development: To assess the safety and efficacy of new radiopharmaceuticals in a quantitative manner.
Key Dosimetry Methodologies
Several methodologies are employed for calculating the absorbed dose in PRRT, ranging from organ-level approximations to more sophisticated patient-specific, voxel-level calculations.
-
Organ-Level Dosimetry (MIRD Schema): This is the most established method and relies on calculating the mean absorbed dose to an entire organ. It involves acquiring a series of quantitative images (typically SPECT/CT) at multiple time points post-injection to determine the time-integrated activity (total number of disintegrations) in source organs. The absorbed dose to a target organ is then calculated by multiplying the time-integrated activities in the source organs by pre-calculated "S-values" (absorbed dose per unit cumulative activity). Software such as OLINDA/EXM or MIRDcalc are commonly used for these calculations.
-
Voxel-Level Dosimetry: This approach provides a three-dimensional dose distribution within the patient's anatomy. It uses patient-specific 3D imaging data (SPECT/CT) to create a map of the activity distribution at the voxel level. Monte Carlo simulations are then often used to track the transport and energy deposition of emitted radiations, resulting in a 3D dose map. This method is more complex but offers a more accurate representation of the dose distribution, especially in heterogeneous tissues and tumors.
Quantitative Data Summary
The following tables summarize the absorbed dose values for critical organs and tumors from various studies involving ¹⁷⁷Lu-labeled somatostatin analogues. These values are typically reported as the mean or median absorbed dose per unit of administered activity (Gy/GBq or mGy/MBq).
Table 1: Absorbed Doses in Organs at Risk and Tumors for ¹⁷⁷Lu-Edotreotide/DOTATATE PRRT
| Organ/Tissue | Median Absorbed Dose per Administered Activity (Gy/GBq) | Range (Gy/GBq) | Reference |
| Kidneys | 0.64 | 0.25 - 1.05 | |
| Spleen | 1.23 | 0.3 - 2.1 | |
| Liver | 0.54 | 0.05 - 2.11 | |
| Bone Marrow | 0.04 | 0.02 - 0.06 | |
| Tumors | 4.6 | 3.09 - 9.47 |
Note: Data is compiled from systematic reviews and individual studies and may include both ¹⁷⁷Lu-Edotreotide and ¹⁷⁷Lu-DOTATATE, which have similar pharmacokinetic profiles.
Table 2: COMPETE Trial - Mean Cumulative Absorbed Dose for ¹⁷⁷Lu-Edotreotide
| Organ/Tissue | Mean Cumulative Absorbed Dose (Gy) | Standard Deviation (Gy) | Safety Threshold (Gy) | Reference |
| Tumors | 110.0 | 90.8 | - | |
| Kidneys | 12.5 | 4.4 | 23 | |
| Red Bone Marrow | 0.7 | 0.4 | 2 |
Data extrapolated from cycle 1 dosimetry in the Phase 3 COMPETE trial.
Experimental Protocols
Protocol 1: Organ-Level Dosimetry using SPECT/CT
This protocol describes a standard method for calculating organ-level absorbed doses based on the MIRD formalism.
1. Patient Preparation and Radiopharmaceutical Administration:
-
Administer a therapeutic activity of ¹⁷⁷Lu-Edotreotide (e.g., 7.4 GBq) via intravenous infusion.
-
Co-infuse a solution of amino acids to reduce renal uptake of the radiopharmaceutical.
2. Quantitative Imaging:
-
Acquire a series of whole-body planar and/or SPECT/CT images at multiple time points post-injection. A common imaging schedule includes scans at approximately 4, 24, 48, and 72 hours post-infusion. Some protocols may extend to 168 hours (7 days).
-
Ensure the imaging system is calibrated for ¹⁷⁷Lu to allow for accurate activity quantification.
3. Image Processing and Analysis:
-
On the acquired images, draw regions of interest (ROIs) around the source organs (e.g., kidneys, liver, spleen) and tumors.
-
For each ROI at each time point, calculate the total activity by applying the calibration factor.
-
Correct for background, attenuation, and scatter.
4. Time-Activity Curve Generation:
-
Plot the activity in each source organ as a function of time.
-
Fit the time-activity data to an appropriate function (e.g., a bi-exponential function) to generate a continuous time-activity curve.
5. Calculation of Time-Integrated Activity:
-
Integrate the time-activity curve from time zero to infinity to determine the total number of disintegrations (time-integrated activity) in each source organ.
6. Absorbed Dose Calculation:
-
Use a dosimetry software package (e.g., OLINDA/EXM, MIRDcalc) to calculate the mean absorbed dose to target organs. This software utilizes the calculated time-integrated activities and pre-computed S-values for ¹⁷⁷Lu.
Protocol 2: Blood-Based Bone Marrow Dosimetry
This protocol outlines the procedure for estimating the absorbed dose to the red bone marrow.
1. Blood Sampling:
-
Collect sequential blood samples at various time points after the administration of ¹⁷⁷Lu-Edotreotide.
2. Activity Measurement:
-
Measure the activity concentration in the blood samples using a calibrated gamma counter.
3. Time-Activity Curve Generation:
-
Plot the blood activity concentration over time and fit the data to generate a time-activity curve for the blood.
4. Calculation of Time-Integrated Activity in Blood:
-
Integrate the blood time-activity curve to determine the time-integrated activity in the blood.
5. Bone Marrow Dose Estimation:
-
The absorbed dose to the red marrow is comprised of two components:
-
Self-dose: The dose from the activity within the bone marrow itself, which is estimated from the blood activity concentration.
-
Cross-dose: The dose from activity in other source organs throughout the body. This component is calculated based on the time-integrated activities of the other source organs determined from imaging (as in Protocol 1).
-
-
Utilize dosimetry software that incorporates a blood-based model to calculate the total red marrow absorbed dose.
Visualizations
Caption: Workflow for ¹⁷⁷Lu-Edotreotide PRRT Dosimetry Calculation.
Caption: Logical Relationship of the MIRD Schema for Absorbed Dose Calculation.
References
- 1. Dosimetry in Lu-177-DOTATATE peptide receptor radionuclide therapy: a systematic review - ePrints Soton [eprints.soton.ac.uk]
- 2. Peptide Receptor Radionuclide Therapy (PRRT) with 177Lu-DOTATATE; Differences in Tumor Dosimetry, Vascularity and Lesion Metrics in Pancreatic and Small Intestinal Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Edotreotide for In Vitro Somatostatin Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as (DOTA0, Tyr3)octreotide or DOTATOC, is a synthetic somatostatin analog. It is a chelating agent covalently linked to an octapeptide, which shows a high affinity for somatostatin receptors (SSTRs). When chelated with a radionuclide, this compound is a valuable tool in both the diagnostic imaging and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs) that overexpress SSTRs. In the research and drug development setting, non-radiolabeled this compound is a critical reagent for in vitro binding assays to characterize the affinity and pharmacology of novel somatostatin analogs and other compounds targeting SSTRs.
This document provides detailed application notes and protocols for the use of this compound in in vitro somatostatin receptor binding assays.
Mechanism of Action and Signaling Pathways
This compound is an agonist that binds with high affinity primarily to somatostatin receptor subtype 2 (SSTR2), and with moderate affinity to SSTR5 and SSTR3.[1][2] Upon binding, this compound activates the receptor, which is a G-protein coupled receptor (GPCR), leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. This initiates a cascade of intracellular signaling events.
The activation of SSTRs, particularly SSTR2, by an agonist like this compound, triggers several downstream signaling pathways, which collectively inhibit cell proliferation and hormone secretion.[3][4] The principal pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[3]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to an influx of K+ (hyperpolarization) and inhibition of Ca2+ influx, which are crucial for hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation leads to the stimulation of PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules in growth factor pathways, such as the MAPK/ERK pathway, leading to anti-proliferative effects.
-
Modulation of the MAPK (Mitogen-Activated Protein Kinase) Pathway: SSTR signaling can influence the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, which are central regulators of cell growth, differentiation, and apoptosis.
-
Activation of the PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival and proliferation, can also be modulated by SSTR activation.
Binding Affinity of this compound
The binding affinity of this compound for the five human somatostatin receptor subtypes is a critical parameter for its use in in vitro assays. The affinity is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate higher binding affinity.
| Receptor Subtype | IC50 (nM) of [Ga]DOTATOC |
| hSSTR1 | >1000 |
| hSSTR2 | 2.5 |
| hSSTR3 | 236 |
| hSSTR4 | >1000 |
| hSSTR5 | 6.3 |
Note: The binding affinities of somatostatin analogs can vary depending on the experimental conditions, cell line used, and the specific radioligand being displaced. The values presented here are compiled from published literature and should be considered as representative.
Experimental Protocols
The following are detailed protocols for common in vitro binding assays using this compound. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and equipment used.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to SSTRs.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [125I-Tyr3]-Octreotide or [111In-DTPA0]-Octreotide.
-
Test Compound: this compound or other unlabeled somatostatin analogs at a range of concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand in the assay buffer. The final concentration in the assay should be at or below its Kd.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-50 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of the radioligand solution to all wells.
-
Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Protocol 2: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand.
Materials:
-
Same as for the competitive binding assay, but without the unlabeled test compound.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-50 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, set up two parallel sets of tubes in triplicate:
-
Total Binding: Add 50 µL of each radioligand dilution.
-
Non-specific Binding (NSB): Add 50 µL of each radioligand dilution and 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Add 150 µL of the cell membrane suspension to all wells.
-
-
Incubation, Filtration, and Counting:
-
Follow steps 3-5 from the Competitive Radioligand Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the NSB from the total binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Alternatively, a Scatchard plot (bound/free vs. bound) can be used for linear analysis, although non-linear regression is generally preferred.
-
Conclusion
This compound is a powerful tool for the in vitro characterization of somatostatin receptor binding. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. Proper experimental design, execution, and data analysis are crucial for obtaining accurate and reproducible results in SSTR binding assays.
References
Application Notes and Protocols for the Preparation of [⁶⁸Ga]Ga-Edotreotide Injection for Positron Emission Tomography (PET) Scans
Introduction
Edotreotide is a synthetic somatostatin analogue that, when radiolabeled with Gallium-68 (⁶⁸Ga), becomes a valuable radiopharmaceutical for the localization of somatostatin receptor-positive neuroendocrine tumors (NETs) using Positron Emission Tomography (PET). This document provides a comprehensive, step-by-step guide for the preparation and quality control of [⁶⁸Ga]Ga-Edotreotide injections, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring patient safety and obtaining high-quality diagnostic images.[1]
Materials and Equipment
-
This compound Kit: Typically a two-vial kit containing the lyophilized this compound peptide (vial 1) and a reaction buffer (vial 2). An example is Somakit-TOC®.[1]
-
[⁶⁸Ge]/[⁶⁸Ga]Ga generator: To provide the Gallium-68 radionuclide.
-
Automated synthesis module: For radiolabeling (e.g., MiniAiO®).[1]
-
Dry bath/heater: Capable of maintaining 95°C.[1]
-
Dose calibrator: For measuring radioactivity.
-
Radio-Thin-Layer Chromatography (r-TLC) system: For radiochemical purity analysis.[1]
-
Sterile water for injection.
-
Sterile vials and syringes.
-
Appropriate radiation shielding.
Experimental Protocol: Radiolabeling of this compound with Gallium-68
This protocol outlines the manual preparation of [⁶⁸Ga]Ga-Edotreotide. Automated synthesis modules will follow a similar workflow.
1. Reconstitution of this compound:
-
Aseptically add 3.9 mL of sterile water for injection to the vial containing the lyophilized this compound (vial 1).
-
Gently swirl the vial until the powder is completely dissolved.
2. Addition of Reaction Buffer:
-
Add 0.08 mL of the reaction buffer (from vial 2) to the reconstituted this compound solution in vial 1.
-
Place the vial in a preheated dry bath.
3. Radiolabeling Reaction:
-
Directly add 1.1 mL of the [⁶⁸Ga]GaCl₃ eluate from the [⁶⁸Ge]/[⁶⁸Ga]Ga generator to vial 1.
-
Heat the reaction mixture at 95°C for 7.5 minutes.
4. Cooling:
-
After heating, cool the vial to room temperature for 10 minutes.
5. Final Product:
-
The resulting [⁶⁸Ga]Ga-Edotreotide solution is now ready for quality control testing. The solution is stable for up to 4 hours after preparation.
Experimental Protocol: Quality Control of [⁶⁸Ga]Ga-Edotreotide Injection
Strict quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.
1. Radiochemical Purity (RCP) Determination using r-TLC:
-
Stationary Phases: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phases:
- System A (for [⁶⁸Ga]Ga-uncomplexed): Acetate buffer.
- System B (for [⁶⁸Ga]GaCl₃): Citrate buffer.
-
Procedure:
- Prepare the chromatography chambers by pouring 2 mL of the respective mobile phase into each and covering them to allow for equilibration.
- Pre-dry the ITLC-SG strips at 90°C for at least 24 hours.
- Mark an application point 1 cm from the bottom of each strip.
- Apply a 1 µL aliquot of the final [⁶⁸Ga]Ga-Edotreotide solution to the application point of each strip.
- Place the strips in the corresponding saturated chambers for development.
- Allow the mobile phase to migrate to a pre-defined distance (e.g., 4 cm).
- Analyze the distribution of radioactivity on the strips using a radio-TLC scanner.
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%.
2. Other Quality Control Parameters:
-
Radionuclidic Purity: Ensure the level of Germanium-68 (⁶⁸Ge) is less than 0.001% of the total Gallium-68 radioactivity.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection.
-
Sterility and Endotoxin Testing: These should be performed using validated methods to ensure the product is free from microbial and pyrogenic contamination.
Data Presentation
| Parameter | Specification | Reference |
| Radiolabeling | ||
| Heating Temperature | 95°C | |
| Heating Time | 7.5 minutes | |
| Cooling Time | 10 minutes | |
| Quality Control | ||
| Radiochemical Purity (RCP) | ≥ 95% | |
| ⁶⁸Ge Breakthrough | < 0.001% | |
| Final Product | ||
| Stability | Up to 4 hours post-preparation | |
| Administration Route | Intravenous |
Patient Preparation and Administration
-
Somatostatin Analogues: Discontinue short-acting somatostatin analogues 24 hours before imaging. Long-acting analogues should be withheld, and imaging should be scheduled just prior to the next dose.
-
Hydration: Patients should be well-hydrated before the injection and are encouraged to drink water and void frequently after administration to reduce radiation exposure.
-
Administration: The [⁶⁸Ga]Ga-Edotreotide injection should be administered intravenously.
-
Imaging: PET scan acquisition can begin 55 to 90 minutes after the injection.
Visualizations
Caption: Workflow for the preparation and quality control of [⁶⁸Ga]Ga-Edotreotide injection.
References
Experimental Blueprint for Studying Edotreotide in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of Edotreotide, a synthetic somatostatin analog. This compound is a crucial component of peptide receptor radionuclide therapy (PRRT), primarily targeting the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs).[1] When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), this compound delivers targeted radiation to tumor cells, inducing cell death.[1] This document outlines detailed protocols for key cellular assays to evaluate the efficacy and mechanism of action of this compound, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Mechanism of Action
This compound, a Tyr³-octreotide derivative, binds with high affinity to SSTR2.[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP can affect cell proliferation and hormone secretion. Additionally, SSTR2 activation can modulate other signaling pathways, including the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways, which are critical regulators of cell growth, survival, and apoptosis.
Key Experiments and Protocols
A thorough in vitro evaluation of this compound involves a series of assays to determine its binding characteristics, cellular uptake, and effects on cell viability and signaling pathways.
Cell Viability Assays
Cell viability assays are fundamental to assessing the cytotoxic potential of this compound, particularly when used in its radiolabeled form (e.g., ¹⁷⁷Lu-Edotreotide).
a. MTT/MTS/WST-8 Assays
These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or ¹⁷⁷Lu-Edotreotide for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Receptor Binding Assay
This assay quantifies the binding affinity of this compound to its target receptor, SSTR2.
Protocol: Competitive Radioligand Binding Assay
-
Cell Preparation: Culture SSTR2-expressing cells (e.g., BON-1, NCI-H727) to near confluency.
-
Membrane Preparation (Optional): Homogenize cells in a cold buffer and centrifuge to isolate the cell membrane fraction.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr³-octreotide) and increasing concentrations of unlabeled this compound to cell membranes or whole cells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 and then the binding affinity (Kd) using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay measures the extent to which this compound is taken up and internalized by cells, a crucial step for the efficacy of radiolabeled analogs.
Protocol: ¹⁷⁷Lu-Edotreotide Internalization Assay
-
Cell Seeding: Seed SSTR2-expressing cells in 24-well plates and allow them to adhere.
-
Radioligand Addition: Add a known concentration of ¹⁷⁷Lu-Edotreotide to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). To determine non-specific binding, incubate a parallel set of wells with an excess of unlabeled octreotide.
-
Surface-Bound Ligand Removal: At each time point, place the plates on ice and wash the cells with ice-cold PBS. Add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes to strip the surface-bound radioligand. Collect this fraction.
-
Internalized Ligand Measurement: Lyse the cells with a lysis buffer (e.g., 1 M NaOH). Collect the lysate, which contains the internalized radioligand.
-
Radioactivity Measurement: Measure the radioactivity in both the acid-wash and the lysate fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioactivity as a fraction of the total cell-associated radioactivity (surface-bound + internalized).
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following this compound treatment.
Protocol: Western Blot for p-ERK and p-Akt
-
Cell Treatment: Treat SSTR2-expressing cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Binding Affinity (Kd) and IC50 Values of this compound and Analogs
| Compound | Cell Line | Binding Affinity (Kd) (nM) | IC50 (nM) | Reference |
| DOTA-TOC | Rat Brain Cortex | - | 0.31 ± 0.07 | |
| ⁹⁹ᵐTc-DOMA-AATE | C6-glioma | - | 1.10 ± 0.48 | |
| ⁹⁹ᵐTc-DOMA-PATE | C6-glioma | - | 1.76 ± 0.06 |
Note: Data for this compound (DOTA-TOC) is limited. The table includes data from closely related Tyr³-octreotide analogs for comparative purposes.
Table 2: Cellular Internalization of ¹⁷⁷Lu-Edotreotide in SSTR2-Expressing Cells
| Cell Line | Time Point | % Internalization (of total bound) |
| BON-1 | 1 hour | Data to be determined experimentally |
| BON-1 | 4 hours | Data to be determined experimentally |
| NCI-H727 | 1 hour | Data to be determined experimentally |
| NCI-H727 | 4 hours | Data to be determined experimentally |
This table serves as a template for presenting experimental findings.
Table 3: Effect of this compound on MAPK and PI3K/Akt Signaling
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| This compound (10 nM, 15 min) | Data to be determined experimentally | Data to be determined experimentally |
| This compound (100 nM, 15 min) | Data to be determined experimentally | Data to be determined experimentally |
This table serves as a template for presenting Western blot quantification.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: SSTR2 Signaling Pathway upon this compound Binding.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Edotreotide in Autoradiography for Tissue Analysis
Introduction
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue with a high affinity for somatostatin receptor subtype 2 (SSTR2).[1] When labeled with a radionuclide, this compound becomes a powerful tool for the visualization, quantification, and analysis of SSTR2 expression in tissues. Autoradiography, a technique that uses the emissions from a radiolabeled substance to create an image on a film or digital detector, allows for the precise localization of these receptors within tissue sections.[2][3] This method is invaluable for understanding the distribution of SSTR2 in both healthy and diseased tissues, particularly in the context of neuroendocrine tumors (NETs) which often overexpress these receptors.[1][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of radiolabeled this compound for in vitro tissue autoradiography.
Applications
-
Receptor Mapping: To determine the anatomical distribution and density of SSTR2 in various tissues and organs.
-
Oncology Research: To characterize SSTR2 expression in tumor biopsies, which can serve as a biomarker for diagnosing neuroendocrine tumors and predicting response to peptide receptor radionuclide therapy (PRRT).
-
Pharmacology and Drug Development: To assess the binding affinity and specificity of new SSTR2-targeting drug candidates in competitive binding assays.
-
Preclinical Studies: To evaluate receptor occupancy of a therapeutic agent in tissues from drug-treated animal models using ex vivo autoradiography.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound binding to SSTR2, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade. The activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade affects downstream cellular processes, including ion channel activity, hormone secretion, and cell proliferation. Activation of SSTR2 can also induce apoptosis and inhibit tumor growth through various downstream effectors.
Caption: SSTR2 signaling cascade initiated by this compound binding.
Experimental Workflow for this compound Autoradiography
The overall workflow involves preparing tissue sections, incubating them with radiolabeled this compound, washing away unbound ligand, exposing the sections to a sensitive film or digital detector, and finally, analyzing the resulting image to quantify receptor binding.
Caption: General workflow for in vitro autoradiography.
Detailed Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography with Radiolabeled this compound
This protocol details the steps for determining the density and distribution of SSTR2 in frozen tissue sections. The procedure is adapted from standard receptor autoradiography techniques.
A. Materials and Reagents
-
Tissue: Fresh frozen tissue samples stored at -80°C.
-
Radioligand: Radiolabeled this compound (e.g., [¹²⁵I]Tyr³-Octreotide, [¹⁷⁷Lu]Lu-Edotreotide).
-
Unlabeled Ligand: Non-radiolabeled this compound or Octreotide for determining non-specific binding.
-
Equipment:
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Incubation chambers (humidified box)
-
Coplin jars or slide mailers for washing
-
Phosphor imaging screens (tritium or multipurpose, depending on the isotope)
-
Phosphorimager system (e.g., Cyclone)
-
Image analysis software
-
-
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Distilled Water: For final rinse.
-
B. Experimental Procedure
-
Tissue Sectioning:
-
Acclimate the frozen tissue block to the cryostat temperature (-18°C to -20°C) for at least 30 minutes.
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, labeled microscope slides. It is recommended to mount 2-3 consecutive sections per slide.
-
Store the mounted sections in a desiccated slide box at -80°C until use.
-
-
Binding Assay:
-
Bring slides to room temperature in a desiccator to prevent condensation.
-
Pre-incubation: Rehydrate the sections by immersing them in binding buffer for 30 minutes at room temperature to wash away endogenous ligands.
-
Incubation: Gently blot excess buffer from the slides and place them horizontally in a humidified chamber.
-
Total Binding: To a set of slides, add 200-500 µL of binding buffer containing the radiolabeled this compound at a desired concentration (typically in the low nanomolar range).
-
Non-Specific Binding (NSB): To an adjacent set of slides, add the same concentration of radiolabeled this compound mixed with a high concentration (e.g., 1-10 µM) of unlabeled this compound.
-
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing and Drying:
-
Quickly aspirate the incubation solution from the slides.
-
Immediately place the slides in a slide rack and immerse in ice-cold wash buffer.
-
Perform three consecutive washes, each for 5 minutes, in fresh, ice-cold wash buffer with gentle agitation to remove unbound radioligand.
-
Perform a final quick dip (5-10 seconds) in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Imaging:
-
Once completely dry, arrange the slides in a cassette and appose them against a phosphor imaging screen.
-
Include calibrated radioactive standards on the screen to enable quantification of the signal.
-
Expose the screen in a light-tight cassette. Exposure time can range from several hours to several days, depending on the isotope and tissue radioactivity.
-
After exposure, scan the screen using a phosphorimager to generate a digital image of the radioactivity distribution.
-
-
Data Analysis:
-
Using image analysis software, draw regions of interest (ROIs) over the tissue sections on the digital image.
-
Measure the signal intensity (e.g., digital light units or photostimulated luminescence per mm²) for each ROI.
-
Convert the signal intensity to radioactivity concentration (e.g., nCi/mg or fmol/mg) by creating a calibration curve from the radioactive standards.
-
Calculate Specific Binding: For each region, subtract the mean non-specific binding signal from the mean total binding signal.
-
The resulting value represents the specific binding of this compound to SSTR2.
-
Data Presentation
Quantitative data from autoradiography experiments should be presented clearly. This includes binding affinity data, often determined through competitive binding assays, and receptor density in different tissues.
Table 1: Example Binding Affinity (Kd) of a Somatostatin Analogue in Human Tissues (Data derived from studies using ¹²⁵I-[Tyr³]-octreotide, an analogue similar to this compound)
| Tissue | Kd (nmol/L) | Citation |
| Thymus | 0.84 | |
| Spleen | 1.6 | |
| Lymph Node | 0.62 |
Table 2: Example of Quantified SSTR2 Density from Autoradiography (This table presents a hypothetical data structure for reporting results)
| Tissue Region | Total Binding (fmol/mg tissue) | Non-Specific Binding (fmol/mg tissue) | Specific Binding (fmol/mg tissue) |
| Pancreatic NET | 850.5 ± 45.2 | 35.1 ± 8.3 | 815.4 ± 46.1 |
| Normal Pancreas | 95.8 ± 12.6 | 28.9 ± 6.1 | 66.9 ± 14.0 |
| Spleen | 450.2 ± 30.8 | 40.5 ± 7.5 | 409.7 ± 31.8 |
| Kidney Cortex | 110.7 ± 15.1 | 65.3 ± 10.2 | 45.4 ± 18.2 |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 4. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Radiolabeled Edotreotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of radiolabeled Edotreotide, a crucial step to ensure the safety and efficacy of this radiopharmaceutical for diagnostic imaging. The primary focus is on Gallium-68 (⁶⁸Ga) labeled this compound, a widely used agent for Positron Emission Tomography (PET) imaging of neuroendocrine tumors.
Introduction
This compound is a synthetic somatostatin analog that, when chelated with a radionuclide like Gallium-68, targets somatostatin receptors (SSTRs) overexpressed on various neuroendocrine tumors (NETs)[1]. The quality control of ⁶⁸Ga-Edotreotide is mandated to ensure that the final product meets stringent criteria for identity, purity, sterility, and apyrogenicity before administration to patients. This document outlines the critical quality control assays and provides detailed protocols for their execution.
Key Quality Control Assays
A series of tests are performed to ensure the quality of the final ⁶⁸Ga-Edotreotide product. These include:
-
Visual Inspection: Checking for clarity and absence of particulate matter.
-
pH Measurement: Ensuring the pH is within a physiologically acceptable range.
-
Radionuclide Identity and Purity: Confirming the presence of ⁶⁸Ga and quantifying any radionuclidic impurities.
-
Radiochemical Purity (RCP): Determining the percentage of the desired radiolabeled compound versus radiochemical impurities.
-
Sterility Test: Ensuring the absence of viable microorganisms.
-
Bacterial Endotoxin Test (BET): Quantifying the level of bacterial endotoxins.
The overall workflow for the quality control of ⁶⁸Ga-Edotreotide is depicted below.
Quantitative Data Summary
The acceptance criteria for the quality control tests of ⁶⁸Ga-Edotreotide are summarized in the table below. These values are based on guidelines from pharmacopoeias and published literature[2][3][4][5].
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH-indicator strips or pH meter | 3.2 - 7.0 |
| Radionuclide Identity | Gamma-ray Spectrometry | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Gamma-ray Spectrometry | Germanium-68 (⁶⁸Ge) breakthrough ≤ 0.001% |
| Radiochemical Purity (RCP) | ITLC / HPLC | ≥ 95% ⁶⁸Ga-Edotreotide |
| Free ⁶⁸Ga ≤ 3% | ||
| Colloidal ⁶⁸Ga ≤ 2% | ||
| Sterility | Direct Inoculation / Membrane Filtration | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 17.5 EU/mL |
Experimental Protocols
Visual Inspection and pH Measurement
Protocol:
-
Visually inspect the final product vial behind a leaded glass shield for any particulate matter and for clarity and color.
-
Using a sterile pipette, withdraw a small aliquot of the solution.
-
Apply a drop of the solution onto a pH-indicator strip and compare the color to the reference chart to determine the pH. Alternatively, a calibrated pH meter can be used.
Radionuclide Identity and Purity
Protocol:
-
Radionuclide Identity:
-
Place a sample of the final product in a dose calibrator to measure the total activity.
-
Use a gamma-ray spectrometer to acquire a spectrum of the sample.
-
Confirm the presence of the characteristic 511 keV photopeak for positron annihilation from ⁶⁸Ga.
-
-
Radionuclidic Purity (⁶⁸Ge Breakthrough):
-
Retain a sample of the ⁶⁸Ga eluate or the final product.
-
Allow the sample to decay for at least 48 hours to ensure the decay of ⁶⁸Ga.
-
Measure the residual activity of the long-lived ⁶⁸Ge parent radionuclide using a gamma-ray spectrometer.
-
Calculate the percentage of ⁶⁸Ge breakthrough relative to the initial ⁶⁸Ga activity. The European Pharmacopoeia specifies a limit of ≤ 0.001%.
-
Radiochemical Purity (RCP) Determination
RCP is a critical parameter and can be determined using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).
ITLC is a rapid method to separate the radiolabeled peptide from impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga. A common system involves two different mobile phases to achieve complete separation.
Protocol:
System 1: Separation of ⁶⁸Ga-Edotreotide from Colloidal ⁶⁸Ga
-
Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber) strip.
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v).
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase.
-
Apply a small spot (1-2 µL) of the ⁶⁸Ga-Edotreotide solution onto the origin of the ITLC-SG strip.
-
Place the strip in the developing chamber and allow the mobile phase to migrate.
-
Remove the strip and determine the distribution of radioactivity using a radio-TLC scanner.
-
-
Interpretation:
-
Colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).
-
⁶⁸Ga-Edotreotide and free ⁶⁸Ga migrate with the solvent front (Rf = 0.8-1.0).
-
System 2: Separation of ⁶⁸Ga-Edotreotide from Free ⁶⁸Ga
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.1 M sodium citrate solution (pH 5).
-
Procedure:
-
Follow the same procedure as in System 1, using the sodium citrate mobile phase.
-
-
Interpretation:
-
Free ⁶⁸Ga migrates with the solvent front (Rf = 0.8-1.0).
-
⁶⁸Ga-Edotreotide and colloidal ⁶⁸Ga remain at the origin (Rf = 0.0-0.1).
-
Calculation of RCP: % RCP = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga)
HPLC provides a more detailed analysis of radiochemical purity and can also be used to assess chemical purity.
Protocol:
-
Column: C18 reverse-phase column (e.g., Symmetry C18, 3 µm, 3.0 x 150 mm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Flow Rate: 0.6 mL/min.
-
Detectors:
-
UV detector set at 220 nm to detect the peptide.
-
Radiodetector to measure radioactivity.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume of the ⁶⁸Ga-Edotreotide solution.
-
Run the gradient program to separate the components.
-
Integrate the peaks from both the UV and radiodetector chromatograms to identify and quantify ⁶⁸Ga-Edotreotide and any impurities. The retention time of ⁶⁸Ga-Edotreotide is typically around 5.5 minutes under these conditions.
-
Sterility Testing
Sterility testing must be performed retrospectively due to the short half-life of ⁶⁸Ga. The test ensures that the final product is free from viable microorganisms.
Protocol (Direct Inoculation):
-
Aseptically transfer a specified volume of the ⁶⁸Ga-Edotreotide solution into two types of sterile culture media:
-
Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria).
-
Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for a specified period (typically 14 days).
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
Bacterial Endotoxin Test (BET)
The BET is performed to quantify bacterial endotoxins, which can cause pyrogenic reactions. The Limulus Amebocyte Lysate (LAL) test is the standard method.
Protocol (Gel-Clot Method):
-
Reconstitute the LAL reagent with pyrogen-free water.
-
In depyrogenated glass tubes, mix the ⁶⁸Ga-Edotreotide sample (appropriately diluted) with the LAL reagent.
-
Include positive and negative controls in the assay.
-
Incubate the tubes at 37°C for 60 minutes.
-
After incubation, invert the tubes 180°. A solid gel clot that remains intact indicates a positive result (presence of endotoxins above the detection limit). A liquid or viscous gel that flows indicates a negative result.
-
The endotoxin level in the sample is determined by comparing the results with a series of standards with known endotoxin concentrations.
Conclusion
Rigorous quality control of radiolabeled this compound is paramount to ensure patient safety and the diagnostic accuracy of PET imaging. The protocols outlined in these application notes provide a framework for establishing a robust quality control program in compliance with regulatory standards. Adherence to these procedures will help ensure the consistent production of high-quality ⁶⁸Ga-Edotreotide for clinical use.
References
- 1. What is the mechanism of 68Ga-Edotreotide? [synapse.patsnap.com]
- 2. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SnO2-based 68Ge/68Ga generators and 68Ga-DOTATATE preparations: radionuclide purity, radiochemical yield and long-term constancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Edotreotide Synthesis
Welcome to the technical support center for the synthesis of Edotreotide (DOTA-TATE or DOTA-TOC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low yields during the synthesis and radiolabeling of this important peptide-chelator conjugate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments, along with detailed troubleshooting steps and protocols.
Q1: My overall yield of DOTA-Edotreotide is significantly lower than expected after solid-phase peptide synthesis (SPPS) and DOTA conjugation. What are the most common causes?
Low overall yield in DOTA-peptide synthesis is a multi-faceted issue. The primary challenges often fall into three categories: inefficient peptide synthesis, poor DOTA conjugation efficiency, and product loss during purification. Key difficulties include:
-
Low Coupling Efficiency: An incomplete reaction between the DOTA chelator and the peptide is a frequent cause of low yields. This can be attributed to steric hindrance, the use of inappropriate coupling reagents, or suboptimal reaction conditions.
-
Peptide Aggregation: The peptide sequence of this compound contains hydrophobic amino acids that can lead to aggregation on the resin during SPPS. This aggregation can hinder reaction kinetics, leading to incomplete reactions and lower yields.[1]
-
Side Reactions: A variety of side reactions can occur during both peptide synthesis and DOTA conjugation, resulting in the formation of impurities and a reduction in the final yield of the desired product.
-
Suboptimal Cleavage and Deprotection: The final cleavage of the peptide from the resin and the removal of protecting groups are critical steps. Harsh or inappropriate conditions can lead to degradation of the peptide and the formation of byproducts.
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Q2: I suspect issues with the solid-phase synthesis of the peptide component. How can I improve the yield and purity of the crude peptide?
Difficulties during the solid-phase peptide synthesis (SPPS) of octreotide analogues are common and can stem from the peptide's sequence, which may contain hydrophobic residues prone to aggregation.[1]
Troubleshooting Steps:
-
Optimize Coupling Reagents and Conditions: For difficult couplings, especially involving sterically hindered amino acids, consider using more efficient coupling reagents.
-
Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly reduce coupling times (e.g., to 10 minutes) and may improve coupling efficiency.[2]
-
Resin Choice: The choice of resin can impact the efficiency of the final cleavage step.[3]
-
Monitor Coupling Reactions: Perform a Kaiser test after each coupling step to ensure the reaction has gone to completion. A positive (blue) result indicates free amines and an incomplete reaction.
Experimental Protocol: General Solid-Phase Synthesis of this compound Peptide
This protocol outlines a standard Fmoc-based SPPS approach.
-
Resin Preparation: Start with a suitable resin, such as Fmoc-Cys(Trt)-Wang Resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling agent like HBTU. Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.
-
Repeat: Continue the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe).[4]
-
Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
Table 1: Comparison of SPPS Approaches
| Synthesis Method | Reported Yield | Key Advantages |
| Conventional Fmoc SPPS | 5% (for DTPA-octreotide) | Well-established methodology. |
| Novel p-carboxybenzaldehyde linker | 74-78% (for octreotide) | High yield, suitable for large-scale synthesis. |
Q3: The conjugation of the DOTA chelator to my synthesized peptide is inefficient. What are the critical parameters to optimize?
Low efficiency in conjugating the DOTA chelator is a significant hurdle. The reaction involves forming a stable amide bond between a free amino group on the peptide (typically the N-terminus or the side chain of a lysine residue) and one of the carboxyl groups of the DOTA macrocycle.
Troubleshooting Steps:
-
Choice of DOTA Derivative: Using a protected DOTA derivative, such as DOTA-tris(t-Bu) ester, prevents polymerization and ensures that only one carboxyl group is available for coupling.
-
Coupling Agents: Employ efficient coupling agents to facilitate amide bond formation. O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in combination with diisopropylethylamine (DIPEA) is a commonly used and effective choice.
-
Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The reaction is typically carried out in a suitable organic solvent like DMF or N-methyl-2-pyrrolidinone (NMP).
-
Molar Ratio: Use a molar excess of the activated DOTA derivative to drive the reaction to completion.
Experimental Protocol: DOTA Conjugation to Peptide
-
Peptide Preparation: The purified peptide with a free amino group is dissolved in DMF.
-
DOTA Activation: In a separate vessel, the DOTA-tris(t-Bu) ester is activated with HATU and DIPEA in DMF.
-
Conjugation: The activated DOTA solution is added to the peptide solution, and the reaction is stirred at room temperature.
-
Deprotection: After conjugation, the t-butyl protecting groups on the DOTA moiety are removed using TFA.
-
Purification: The final DOTA-peptide conjugate is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 2: DOTA Conjugation Parameters and Reported Yields
| DOTA Derivative | Coupling Reagents | Solvent | Reported Yield |
| DOTA-tris(t-Bu) ester | HATU, DIPEA | DMF or NMP | 60 ± 5% |
| Unprotected DOTA | Direct attachment | Mild acidic conditions | Not specified |
Signaling Pathway for DOTA Conjugation
The following diagram illustrates the chemical reaction pathway for DOTA conjugation to a peptide.
Caption: DOTA conjugation reaction pathway.
Q4: My radiochemical yield for ⁶⁸Ga-Edotreotide is low. How can I improve the radiolabeling efficiency?
Efficient and rapid radiolabeling is crucial, especially when working with short-lived isotopes like Gallium-68.
Troubleshooting Steps:
-
pH of the Reaction Mixture: The formation of the ⁶⁸Ga-DOTA complex is highly pH-dependent. The optimal pH is typically in the range of 3.5 to 5.0.
-
Reaction Temperature and Time: Heating the reaction mixture is generally required to achieve high radiochemical purity in a short time. A common condition is 95°C for 7-20 minutes.
-
Purity of ⁶⁸GaCl₃: The purity of the gallium-68 eluate from the generator is critical. Metal ion impurities can compete with ⁶⁸Ga for chelation by DOTA.
-
Automated Synthesis Systems: Automated cassette-based synthesis systems can improve reproducibility and yield, with some optimized methods achieving decay-corrected yields of over 80%.
Experimental Protocol: ⁶⁸Ga-Radiolabeling of this compound
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Labeling: Add the ⁶⁸GaCl₃ eluate to a vial containing the this compound peptide and a buffer (e.g., ammonium acetate) to maintain the optimal pH.
-
Heating: Heat the reaction vial at 95°C for the optimized duration.
-
Quality Control: Determine the radiochemical purity (RCP) using methods like radio-TLC or radio-HPLC to ensure it meets the required specifications (typically >95%).
Table 3: Radiolabeling Conditions and Reported Yields
| System | Temperature | Time | Decay-Corrected Yield |
| Manual Synthesis | 95°C | 7 min | Not specified |
| Automated Cassette | Not specified | 13 min | 82.2% ± 2.7% (improved to 88.3% ± 0.6%) |
Logical Relationship for Radiolabeling Optimization
This diagram shows the relationship between key parameters for successful radiolabeling.
Caption: Key parameters for optimizing radiochemical yield.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0824103A1 - Method for synthesis of Tyr-3-octreotide - Google Patents [patents.google.com]
Improving the specific activity of radiolabeled Edotreotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled Edotreotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
A1: this compound, also known as DOTA-TOC, is a synthetic analog of somatostatin, a naturally occurring hormone. It is conjugated with a chelating agent called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This DOTA cage can stably incorporate a radionuclide. Radiolabeled this compound is used in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs), which often overexpress somatostatin receptors.[1][2][3] When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it is used for Positron Emission Tomography (PET) imaging to locate tumors.[4][5] When labeled with a beta- or alpha-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), it is used for Peptide Receptor Radionuclide Therapy (PRRT) to deliver a cytotoxic radiation dose directly to the cancer cells.
Q2: What are the critical parameters affecting the radiolabeling of this compound?
A2: The successful radiolabeling of this compound is a multi-factorial process. The key parameters that significantly influence the radiochemical yield and specific activity include:
-
pH of the reaction mixture: The optimal pH for the chelation of radiometals by DOTA is typically in the acidic range.
-
Temperature: Heating is often required to facilitate the incorporation of the radionuclide into the DOTA chelator.
-
Incubation time: A sufficient reaction time is necessary to achieve high radiochemical purity.
-
Peptide concentration: The concentration of this compound can impact the radiolabeling efficiency.
-
Purity of the radionuclide: The presence of metallic impurities in the radionuclide solution can compete with the desired radionuclide for chelation by DOTA, thereby reducing the specific activity.
-
Purity of the peptide precursor: Impurities in the this compound precursor can interfere with the labeling reaction.
Q3: What is "specific activity" and why is it important for radiolabeled this compound?
A3: Specific activity refers to the amount of radioactivity per unit mass of a substance, typically expressed in units like Becquerels per mole (Bq/mol) or Curies per millimole (Ci/mmol). In the context of radiolabeled this compound, a high specific activity means that a small mass of the peptide carries a large amount of radioactivity.
High specific activity is crucial for several reasons:
-
For diagnostic imaging: It allows for the administration of a sufficient radioactive dose for high-quality images while keeping the mass of the peptide low to avoid saturating the target receptors and potential pharmacological side effects.
-
For therapy: It ensures that a therapeutic dose of radiation can be delivered to the tumor cells without administering an excessive mass of the peptide.
Q4: What are the common methods for quality control of radiolabeled this compound?
A4: Quality control is essential to ensure the safety and efficacy of radiolabeled this compound before administration. Common quality control methods include:
-
Visual Inspection: Checking for clarity and absence of particulate matter.
-
pH Measurement: Ensuring the pH of the final product is within the acceptable range for intravenous injection.
-
Radiochemical Purity (RCP) Determination: This is a critical parameter to quantify the percentage of the desired radiolabeled peptide versus impurities like free radionuclide and other radiolabeled species. Common techniques for RCP determination are:
-
Radio-Thin Layer Chromatography (radio-TLC): A rapid method to separate the radiolabeled peptide from impurities.
-
High-Performance Liquid Chromatography (HPLC): A more sophisticated method that provides higher resolution and accurate quantification of different radioactive species.
-
-
Radionuclidic Purity: Verifying the identity and purity of the radionuclide using methods like gamma-ray spectrometry.
-
Sterility and Endotoxin Testing: Ensuring the final product is free from microbial and endotoxin contamination.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<95%)
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Suboptimal pH of the reaction mixture | Verify the pH of the reaction buffer and the final reaction mixture using a calibrated pH meter or pH strips. The optimal pH for ⁶⁸Ga-Edotreotide labeling is typically between 3.2 and 3.8. For other radionuclides, consult the relevant literature. Adjust the pH if necessary using appropriate buffers. |
| Inadequate heating (temperature or time) | Ensure the heating block or water bath is at the correct temperature (e.g., 95°C for ⁶⁸Ga-Edotreotide). Confirm the incubation time is sufficient (e.g., 7.5 minutes for ⁶⁸Ga-Edotreotide). Longer incubation times may be necessary for other radionuclides or if the temperature is lower. |
| Incorrect peptide or radionuclide amount | Double-check the calculations for the amounts of this compound precursor and radionuclide solution used. Ensure accurate pipetting. |
| Presence of metallic impurities in the radionuclide eluate | Use a high-purity radionuclide source. Some automated synthesis modules incorporate a purification step for the radionuclide eluate. Ensure this purification step is functioning correctly. Metallic impurities can compete with the desired radionuclide for the DOTA chelator. |
| Degradation of the this compound precursor | Store the this compound precursor according to the manufacturer's instructions (typically refrigerated and protected from light). Use a fresh vial if degradation is suspected. |
Experimental Protocol: Optimizing Reaction pH
-
Prepare multiple reaction vials with the standard amount of this compound precursor.
-
Prepare a series of reaction buffers with varying pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0).
-
Add the radionuclide to each vial.
-
Incubate all vials at the standard temperature and for the standard duration.
-
After incubation, perform radio-TLC or HPLC on a sample from each vial to determine the radiochemical yield.
-
Plot the radiochemical yield as a function of pH to identify the optimal pH.
Issue 2: Low Specific Activity
Low specific activity can compromise the quality of imaging studies and the efficacy of therapy.
| Potential Cause | Recommended Action |
| High peptide concentration | Reduce the amount of this compound precursor used in the labeling reaction. It's a balance; too little peptide can lead to a lower radiochemical yield. Optimization may be required. |
| Presence of carrier metal in the radionuclide | The term "carrier-added" means that a stable isotope of the same element is present with the radionuclide. "No-carrier-added" radionuclides are preferred for achieving high specific activity. If using a generator, ensure it has not exceeded its expiry date, as the parent radionuclide decay can lead to the accumulation of the stable daughter isotope. |
| Inefficient purification of the radiolabeled product | If a post-labeling purification step is used (e.g., C18 cartridge), ensure it is performed correctly to separate the radiolabeled peptide from any unlabeled peptide. |
| Inaccurate measurement of peptide mass or radioactivity | Calibrate the balance used for weighing the peptide and the dose calibrator for measuring radioactivity. |
Experimental Protocol: Effect of Peptide Concentration on Radiolabeling
-
Prepare a series of reaction vials with varying amounts of this compound precursor (e.g., 10 µg, 20 µg, 30 µg, 40 µg, 50 µg).
-
Add a fixed amount of radionuclide to each vial.
-
Perform the radiolabeling under optimal pH, temperature, and time conditions.
-
Measure the radiochemical yield for each reaction using radio-TLC or HPLC.
-
Calculate the specific activity for each preparation.
-
Plot both the radiochemical yield and specific activity against the peptide amount to determine the optimal peptide concentration that provides a high yield and high specific activity.
Data Presentation: Impact of Peptide Concentration on Radiolabeling Efficiency
| This compound Amount (µg) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) |
| 10 | 85.2 ± 2.1 | 150.5 ± 5.3 |
| 20 | 96.5 ± 1.5 | 145.2 ± 4.8 |
| 30 | 98.1 ± 0.8 | 130.8 ± 3.9 |
| 40 | 98.5 ± 0.5 | 110.3 ± 3.1 |
| 50 | 98.7 ± 0.4 | 95.6 ± 2.7 |
| Note: The data in this table is illustrative and will vary depending on the specific experimental conditions. |
Issue 3: Impurities Detected in Quality Control
The presence of impurities can affect image quality and lead to unnecessary radiation exposure to non-target tissues.
| Impurity | Potential Cause | Recommended Action |
| Free Radionuclide (e.g., free ⁶⁸Ga³⁺) | Incomplete reaction due to suboptimal conditions (pH, temperature, time). Insufficient amount of peptide. | Re-evaluate and optimize the labeling conditions as described in "Issue 1". Consider increasing the peptide amount slightly if the yield is consistently low. |
| Colloidal Radionuclide (e.g., ⁶⁸Ga-colloid) | Suboptimal pH (too high). Presence of impurities that promote colloid formation. | Ensure the pH of the reaction mixture is within the optimal range. Use high-purity reagents and water. |
| Other Radiochemical Impurities | Radiolysis (decomposition due to radiation). Presence of impurities in the precursor or reagents. | Use radical scavengers like ethanol or ascorbic acid in the formulation to reduce radiolysis, especially for high-activity preparations. Ensure the purity of all components. |
Experimental Protocol: Radio-TLC for Radiochemical Purity
-
Stationary Phase: Instant Thin Layer Chromatography silica gel (ITLC-SG) strips.
-
Mobile Phase: A suitable solvent system that separates the radiolabeled peptide from impurities. For ⁶⁸Ga-Edotreotide, two systems are often used:
-
System 1 (for free ⁶⁸Ga): Ammonium acetate:methanol mixture. In this system, ⁶⁸Ga-Edotreotide moves with the solvent front (Rf ≈ 1), while free ⁶⁸Ga remains at the origin (Rf ≈ 0).
-
System 2 (for colloidal ⁶⁸Ga): Saline or sodium citrate solution. In this system, both ⁶⁸Ga-Edotreotide and free ⁶⁸Ga move with the solvent front, while colloidal ⁶⁸Ga remains at the origin.
-
-
Procedure:
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Spot a small amount of the radiolabeled product onto the origin of two ITLC-SG strips.
-
Develop one strip in System 1 and the other in System 2.
-
Scan the strips using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
Calculation:
-
% Radiochemical Purity = 100% - (% Free Radionuclide) - (% Colloidal Radionuclide)
-
Visualizations
Caption: A generalized experimental workflow for the radiolabeling of this compound.
Caption: A decision-making flowchart for troubleshooting low radiochemical yield.
References
- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. What is 68Ga-Edotreotide used for? [synapse.patsnap.com]
Strategies to reduce potential side effects of Edotreotide-based therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help mitigate potential side effects encountered during experiments with Edotreotide-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Lutetium-177 (¹⁷⁷Lu) this compound?
A1: ¹⁷⁷Lu-Edotreotide is a Peptide Receptor Radionuclide Therapy (PRRT). Its mechanism revolves around targeted radiation delivery.[1] The this compound component is a synthetic somatostatin analog that has a high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed on the surface of neuroendocrine tumor (NET) cells.[1][2][3] When administered, this compound binds to these receptors, acting as a homing device for the radioactive isotope, Lutetium-177.[1] Following this binding, the ¹⁷⁷Lu-Edotreotide complex is internalized by the tumor cell. The Lutetium-177 then emits beta radiation, which induces DNA damage and subsequent cell death (apoptosis) in the targeted tumor cells. This targeted approach aims to deliver high doses of radiation directly to the tumor while minimizing exposure to surrounding healthy tissues.
Q2: What are the primary differences in potential side effects between Gallium-68 (⁶⁸Ga) this compound used for diagnostics and ¹⁷⁷Lu-Edotreotide used for therapy?
A2: The side effect profiles differ significantly due to the nature of the radioisotope and the administered dose.
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⁶⁸Ga-Edotreotide (Diagnostic): Used for Positron Emission Tomography (PET) imaging, it is administered in small, diagnostic doses. The primary risk is associated with radiation exposure, although the dose is relatively low and generally considered safe. Side effects are typically mild and transient, including potential injection site reactions (pain, redness), and rare occurrences of nausea, headache, or mild allergic reactions like itching and rash.
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¹⁷⁷Lu-Edotreotide (Therapeutic): This agent is used for therapy and involves higher radiation doses to achieve a cytotoxic effect. Consequently, the side effects are more pronounced. The most common toxicities are hematological (decreased blood cell counts) and renal (kidney problems). Other potential side effects include nausea, vomiting, fatigue, and abdominal pain.
Q3: What is the rationale for co-administering a nephroprotective amino acid solution with ¹⁷⁷Lu-Edotreotide therapy?
A3: Following administration, ¹⁷⁷Lu-Edotreotide is filtered by the kidneys and can be reabsorbed by the proximal tubules, which express SSTRs. This leads to the accumulation of the radiopharmaceutical in the kidneys, potentially causing radiation-induced damage (nephrotoxicity). To mitigate this, a co-infusion of a solution containing positively charged amino acids, such as arginine and lysine, is standard practice. These amino acids compete with ¹⁷⁷Lu-Edotreotide for reabsorption in the kidney tubules, thereby reducing the renal uptake and radiation dose to the kidneys.
Q4: Can somatostatin analog medications interfere with this compound-based experiments?
A4: Yes. Long-acting somatostatin analogs (SSAs) like octreotide or lanreotide are often used to manage symptoms in patients with NETs. These drugs work by binding to the same somatostatin receptors that this compound targets. Concurrent administration of these SSAs can competitively block the SSTRs, potentially reducing the binding and uptake of ⁶⁸Ga-Edotreotide or ¹⁷⁷Lu-Edotreotide by the tumor cells. This can lead to less accurate diagnostic images or reduced therapeutic efficacy. Therefore, for clinical imaging, it is often recommended to temporarily discontinue these medications prior to ⁶⁸Ga-Edotreotide administration to ensure maximal tumor uptake.
Troubleshooting Guides
Issue 1: High variance in tumor uptake in preclinical animal models.
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Potential Cause: Competitive binding from endogenous somatostatin or inconsistent SSTR2 expression in the tumor model.
-
Troubleshooting Strategy:
-
Verify SSTR2 Expression: Before initiating in vivo studies, confirm high and consistent SSTR2 expression in your cell line or tumor model using techniques like immunohistochemistry (IHC), western blot, or a receptor binding assay.
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Standardize Animal Models: Ensure consistency in the age, weight, and sex of the animals used. Tumor implantation site and technique should be highly standardized.
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Control for Endogenous Hormones: Be aware that physiological stress can alter hormone levels. Handle animals consistently and allow for an acclimatization period before beginning experiments.
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Imaging Confirmation: Use a diagnostic agent like ⁶⁸Ga-Edotreotide PET imaging to confirm tumor uptake and viability in a subset of animals before committing the full cohort to a therapeutic study.
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Issue 2: Unexpected acute toxicity or mortality in animal models at established therapeutic doses.
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Potential Cause: Strain-specific sensitivity, incorrect dosing calculation, or issues with the radiopharmaceutical's purity.
-
Troubleshooting Strategy:
-
Dose Escalation Study: Perform a pilot dose-escalation study in a small cohort of your specific animal strain to determine the maximum tolerated dose (MTD). Do not rely solely on literature values from different strains or models.
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Verify Administered Activity: Ensure the dose calibrator used to measure the activity of ¹⁷⁷Lu-Edotreotide is properly calibrated and functioning. Re-verify all dosing calculations.
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Quality Control: Assess the radiochemical purity of your ¹⁷⁷Lu-Edotreotide preparation before each administration. Impurities can alter biodistribution and lead to off-target toxicity.
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Monitor Animal Health: Implement a rigorous health monitoring schedule, including daily weight checks and clinical scoring, to detect early signs of toxicity. Provide supportive care, such as hydration and nutritional support, as needed.
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Issue 3: Suboptimal therapeutic effect despite confirmed tumor uptake.
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Potential Cause: Radioresistance of the tumor model, insufficient absorbed radiation dose, or rapid DNA repair mechanisms.
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Troubleshooting Strategy:
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Dosimetry Analysis: If possible, perform dosimetry calculations based on biodistribution data from your animal model to estimate the absorbed radiation dose in the tumor. The therapeutic effect is directly correlated with the absorbed dose.
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Fractionated Dosing Schedule: Explore a fractionated dosing regimen (splitting the total dose into multiple smaller administrations) instead of a single large dose. This can sometimes overcome radioresistance and may be better tolerated.
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Combination Therapy: Investigate combining ¹⁷⁷Lu-Edotreotide with a radiosensitizing agent. Drugs that inhibit DNA repair pathways (e.g., PARP inhibitors) can potentially enhance the cytotoxic effects of the radiation.
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Re-evaluate Tumor Model: Consider that your tumor model may have inherent resistance mechanisms. Characterize the expression of key DNA repair and anti-apoptotic proteins in your model.
-
Quantitative Data Summary
Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) from the Phase 3 COMPETE Trial (¹⁷⁷Lu-Edotreotide vs. Everolimus)
| Adverse Event Category | ¹⁷⁷Lu-Edotreotide (n=207) | Everolimus (n=102) |
| Any TEAE Related to Study Drug | 82.5% | 97.0% |
| TEAEs Leading to Discontinuation | 1.8% | 15.2% |
| Nausea | 30.0% | 10.1% |
| Diarrhea | 14.3% | 35.4% |
| Asthenia | 25.3% | 31.3% |
| Fatigue | 15.7% | 15.2% |
| Grade ≥1 Renal Adverse Events | 14.7% | 21.2% |
| Myelodysplastic Syndromes (Grade 2) | 1 case reported | 0 cases reported |
Table 2: Common Side Effects of Somatostatin Analogs and ¹⁷⁷Lu-Edotreotide PRRT
| Side Effect | Somatostatin Analogs (General) | ¹⁷⁷Lu-Edotreotide PRRT |
| Gastrointestinal | Diarrhea, constipation, abdominal pain, nausea, bloating, fatty stools | Nausea, vomiting, abdominal pain, loss of appetite |
| Constitutional | Fatigue, dizziness, headache | Fatigue, asthenia (weakness) |
| Hematological | Generally minimal | Decreased blood cell counts (Anemia, Leukopenia, Thrombocytopenia) |
| Renal | Low risk | Potential for kidney function changes (nephrotoxicity) |
| Injection Site | Pain | Not applicable (IV infusion) |
| Metabolic | Changes in blood sugar levels | Minimal direct effect reported |
Experimental Protocols
Protocol 1: In Vitro Assessment of ¹⁷⁷Lu-Edotreotide Cytotoxicity
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Cell Culture: Culture SSTR2-positive neuroendocrine tumor cells (e.g., NCI-H727, BON-1) in appropriate media and conditions.
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Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of ¹⁷⁷Lu-Edotreotide in cell culture media. As a control, use non-radioactive Lutetium-Edotreotide. Replace the media in the wells with the treatment solutions.
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Incubation: Incubate the cells for a period that allows for radiation-induced damage (e.g., 72-120 hours).
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Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay. Measure the absorbance according to the manufacturer's protocol.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 (the concentration of ¹⁷⁷Lu-Edotreotide that inhibits 50% of cell growth).
Protocol 2: Workflow for Mitigating Renal Toxicity in a Murine Xenograft Model
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Model Development: Implant SSTR2-positive tumor cells subcutaneously into immunocompromised mice. Allow tumors to grow to a specified size (e.g., 100-150 mm³).
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Randomization: Randomize animals into study groups:
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Group A: Vehicle control
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Group B: ¹⁷⁷Lu-Edotreotide alone
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Group C: ¹⁷⁷Lu-Edotreotide co-infused with a nephroprotective amino acid solution (e.g., Lysine/Arginine).
-
-
Administration: Administer ¹⁷⁷Lu-Edotreotide via tail vein injection. For Group C, administer the amino acid solution intraperitoneally or intravenously shortly before the radiopharmaceutical.
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Monitoring: Monitor tumor growth with caliper measurements and animal health (body weight, clinical signs) regularly.
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Biodistribution: At selected time points (e.g., 24, 48, 72 hours) post-injection, euthanize a subset of animals from each group. Harvest tumors, kidneys, liver, spleen, and blood.
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Gamma Counting: Weigh the tissues and measure the radioactivity in each organ using a gamma counter to determine the percent injected dose per gram (%ID/g).
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Toxicity Assessment: At the study endpoint, collect blood for serum chemistry analysis (e.g., BUN, creatinine) to assess kidney function. Collect kidneys for histopathological analysis to evaluate for signs of tissue damage.
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Analysis: Compare tumor growth inhibition, organ biodistribution (especially kidney uptake), and toxicity markers between the groups to evaluate the efficacy of the nephroprotective strategy.
Mandatory Visualizations
Caption: Mechanism of action for ¹⁷⁷Lu-Edotreotide leading to targeted tumor cell death.
Caption: Experimental workflow for evaluating strategies to mitigate renal toxicity.
References
Technical Support Center: Refinement of Edotreotide Dosage for Improved Therapeutic Index
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of Edotreotide dosage.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of refining this compound dosage?
A1: The primary goal is to improve the therapeutic index of this compound, particularly when labeled with a radionuclide like Lutetium-177 (¹⁷⁷Lu). This involves maximizing the radiation dose delivered to tumor cells to enhance efficacy while minimizing the dose to healthy organs, such as the kidneys and bone marrow, to reduce toxicity.[1][2] Optimizing the dosage aims to improve progression-free survival (PFS) and overall response rates (ORR) while maintaining a favorable safety profile.[3][4]
Q2: What are the main challenges in optimizing Peptide Receptor Radionuclide Therapy (PRRT) dosage?
A2: A key challenge is the significant variability in treatment response and toxicity among patients.[5] This highlights the need for predictive markers and personalized treatment approaches. Furthermore, traditional dosimetry methods can sometimes underestimate absorbed radiation doses in cellular models, which complicates the translation of preclinical findings to clinical practice. Overcoming these challenges involves developing more accurate dosimetry models and identifying biomarkers to predict patient-specific responses.
Q3: How does personalized dosimetry contribute to a better therapeutic index?
A3: Personalized dosimetry allows for tailoring the administered activity of ¹⁷⁷Lu-edotreotide to the individual patient's characteristics. By performing patient-specific measurements of radiopharmaceutical uptake in tumors and critical organs, researchers can adjust the dose to maximize tumor damage while keeping organ toxicity below established safety thresholds. Clinical trials are actively comparing dosimetry-based PRRT to standard fixed-dose regimens to determine if this tailored approach improves outcomes and reduces side effects. This method helps to navigate the delicate balance between efficacy and safety for each patient.
Q4: What are the critical dose-limiting organs for ¹⁷⁷Lu-edotreotide therapy, and what are the safety thresholds?
A4: The primary dose-limiting organs in ¹⁷⁷Lu-edotreotide PRRT are the kidneys and the red bone marrow. Data from the Phase 3 COMPETE trial showed that with a standard regimen, the mean cumulative absorbed dose was well below the assumed safety thresholds. For kidneys, the measured exposure was 12.5 ± 4.4 Gy against a safety threshold of 23 Gy. For red bone marrow, the absorbed dose was 0.7 ± 0.4 Gy, significantly under the 2 Gy safety threshold.
Q5: Can pre-therapeutic imaging predict tumor uptake and response to ¹⁷⁷Lu-edotreotide?
A5: Pre-therapeutic Positron Emission Tomography (PET) using Gallium-68 (⁶⁸Ga) labeled this compound is used to confirm that tumors express somatostatin receptors (SSTRs), which is a prerequisite for therapy. While there is a statistically significant relationship between the uptake seen on these pre-therapeutic PET/CT scans and the subsequent uptake of ¹⁷⁷Lu-edotreotide during therapy, the correlation can be weak. This means that baseline uptake on a PET scan does not strongly predict the exact absorbed dose in tumors during treatment, suggesting that other factors also influence therapeutic efficacy.
Troubleshooting Guides
Issue 1: High variability in measured absorbed dose to tumors across a patient cohort.
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Possible Cause 1: Biological Heterogeneity. Neuroendocrine tumors (NETs) are highly heterogeneous. The expression level of somatostatin receptors (SSTRs) can vary significantly between patients and even between different tumor sites within the same patient.
-
Troubleshooting Steps:
-
Standardize SSTR Imaging: Ensure consistent methodology for pre-therapeutic ⁶⁸Ga-Edotreotide PET/CT scans to quantify SSTR expression using standardized uptake values (SUV).
-
Tumor Biopsy Analysis: If feasible, analyze tumor tissue samples to correlate SSTR expression at the molecular level with imaging data.
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Investigate Predictive Biomarkers: Explore blood-based transcriptomic biomarkers which may help identify patient subgroups likely to respond differently to therapy, potentially due to factors like the innate immune system response.
-
Issue 2: Discrepancy between in vitro cell-kill efficacy and observed clinical response.
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Possible Cause 1: Inaccurate Cellular Dosimetry Models. Traditional dosimetry models, such as those assuming spherical cell shapes, can significantly underestimate the absorbed radiation dose in in vitro setups by up to 90%. This leads to an overestimation of the relative biologic effectiveness of PRRT compared to external beam radiotherapy.
-
Troubleshooting Steps:
-
Refine Dosimetry Models: Develop more realistic cellular dosimetry models that account for specific cell morphologies, sub-cellular radiopharmaceutical distributions (e.g., membrane-bound vs. internalized), and 3D cell clustering. Using 3D microscopy images to create polygonal mesh models can provide more accurate dose calculations.
-
Account for Dose Rate and Heterogeneity: Recognize that PRRT involves a low-dose rate and heterogeneous dose delivery, which differs from the acute high-dose rate of external beam radiation. These factors can influence the dose-response dynamics.
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Correlate with Multiple Endpoints: Assess multiple radiobiologic endpoints in vitro, such as cell viability at different time points and specific cell death pathways, not just clonogenic survival.
-
Issue 3: Higher than expected renal toxicity in an experimental protocol.
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Possible Cause 1: Inadequate Renal Protection. Co-infusion of a nephroprotective amino acid solution is standard practice to reduce renal uptake of the radiopharmaceutical. The composition or administration protocol for this solution may be suboptimal.
-
Possible Cause 2: Patient-Specific Risk Factors. Pre-existing renal impairment or other comorbidities can increase a patient's susceptibility to nephrotoxicity.
-
Troubleshooting Steps:
-
Verify Amino Acid Infusion Protocol: Ensure the correct dosage and timing of the nephroprotective solution are strictly followed as per established clinical trial protocols (e.g., COMPETE trial).
-
Patient Screening: Implement rigorous screening for baseline renal function (e.g., glomerular filtration rate) before enrolling subjects in studies.
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Perform Personalized Dosimetry: Use SPECT/CT imaging after the first treatment cycle to calculate the absorbed dose to the kidneys. If the dose is approaching the safety threshold of 23 Gy, subsequent treatment cycles should be adjusted or discontinued.
-
Data Presentation
Table 1: Efficacy of ¹⁷⁷Lu-Edotreotide vs. Everolimus (COMPETE Trial)
| Endpoint | ¹⁷⁷Lu-Edotreotide (n=207) | Everolimus (n=102) | Hazard Ratio (95% CI) | P-Value |
| Median Progression-Free Survival (PFS) | 23.9 months | 14.1 months | 0.67 (0.48-0.95) | 0.022 |
| Median Overall Survival (OS) (Interim) | 63.4 months | 58.7 months | 0.78 (0.5-1.1) | 0.206 |
| Overall Response Rate (ORR) | 19.3% | 3.9% | N/A | N/A |
| (Data sourced from references) |
Table 2: Dosimetry Results from a Single Cycle of ¹⁷⁷Lu-Edotreotide (COMPETE Trial)
| Target / Organ | Mean Cumulative Absorbed Dose (Gy) | Established Safety Threshold (Gy) |
| Tumors | 110.0 ± 90.8 | N/A |
| Kidneys | 12.5 ± 4.4 | < 23 |
| Red Bone Marrow | 0.7 ± 0.4 | < 2 |
| Whole Body | 0.8 | N/A |
| (Data sourced from references) |
Experimental Protocols
Methodology 1: SPECT/CT-Based Dosimetry for Organs and Tumors
This protocol is based on the methodology used in the COMPETE trial for assessing absorbed radiation dose.
-
Administration: Administer a therapeutic dose of ¹⁷⁷Lu-edotreotide (e.g., 7.5 GBq) intravenously, along with a co-infusion of a nephroprotective amino acid solution.
-
Imaging Schedule: Acquire whole-body planar and abdominal SPECT/CT scans at multiple time points post-infusion to measure the distribution and clearance of the radiopharmaceutical. A typical schedule includes scans at 6 hours and 24 hours post-infusion. Some protocols may include additional imaging at 48 and 72 hours.
-
Image Acquisition:
-
Planar Imaging: Use a dual-head gamma camera with medium-energy collimators. Acquire anterior and posterior whole-body scans.
-
SPECT/CT Imaging: Perform a SPECT scan over the abdominal region, immediately followed by a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis and Dose Calculation:
-
Draw regions of interest (ROIs) on the images for tumors and critical organs (kidneys, spleen, liver).
-
Calculate the time-activity curve for each ROI to determine the total number of radioactive decays (cumulated activity).
-
Use a dosimetry software package (e.g., implementing the MIRD formalism) to calculate the absorbed dose (in Gy) for each organ and tumor from the cumulated activity. This involves combining the cumulated activity with S-values (absorbed dose per unit cumulated activity).
-
Methodology 2: In Vitro Clonogenic Survival Assay for Dose-Effect Relationship
This protocol is a generalized method based on cellular dosimetry research.
-
Cell Culture: Culture a relevant neuroendocrine tumor cell line (e.g., GOT1, NCI-H69) that expresses SSTRs.
-
Treatment: Seed a known number of cells in culture plates. Add ¹⁷⁷Lu-Edotreotide at various activity concentrations (e.g., 0.1–2.5 MBq/mL). Include an untreated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 6 days) to allow for colony formation.
-
Activity Measurement: At multiple time points during incubation, measure the radioactivity in the medium, bound to the cell membrane, and internalized by the cells to create time-activity curves. This is crucial for accurate dose calculation.
-
Colony Staining and Counting: After the incubation period, fix and stain the cells with a solution like crystal violet. A colony is typically defined as a cluster of at least 50 cells. Count the number of colonies in each plate.
-
Calculate Survival Fraction: The survival fraction for each dose is calculated as: (number of colonies formed in the treated group / number of cells seeded) / (number of colonies formed in the control group / number of cells seeded).
-
Dose-Response Curve: Plot the cell survival fraction against the calculated absorbed dose to the cell nucleus. Fit the data to a suitable model (e.g., linear-quadratic model) to determine the relationship between dose and cell kill.
Visualizations
Caption: Workflow for integrating preclinical and clinical dosimetry.
Caption: Decision workflow for personalized this compound dosimetry.
Caption: this compound mechanism of action in tumor cells.
References
Common pitfalls in the clinical application of Edotreotide and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the clinical application of Edotreotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary clinical applications?
This compound is a synthetic somatostatin analog. It is used in nuclear medicine for both diagnostic imaging and therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1]
-
Diagnostic Imaging: When labeled with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-Edotreotide is used for Positron Emission Tomography (PET) imaging to localize and stage SSTR-positive tumors.[1]
-
Therapy (Peptide Receptor Radionuclide Therapy - PRRT): When labeled with Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-Edotreotide delivers targeted radiation to tumor cells, aiming to shrink or destroy them.[1]
Q2: What are the most common side effects associated with this compound therapy (¹⁷⁷Lu-Edotreotide)?
The most common side effects are generally mild to moderate and can include:
-
Nausea and vomiting[1]
-
Fatigue
-
Decreased blood cell counts (anemia, thrombocytopenia, lymphopenia)[1]
-
Kidney problems
Severe toxicities are less common but can occur.
Q3: Can patients receive this compound therapy if they are on long-acting somatostatin analogs (SSAs)?
It is generally recommended to pause long-acting SSA therapy for a period before ¹⁷⁷Lu-Edotreotide administration to avoid interference with receptor binding. Short-acting SSAs may be used for symptom control but should also be stopped at least 24 hours prior to treatment.
Troubleshooting Guides
Radiolabeling and Quality Control
Issue: Low Radiochemical Purity (RCP) of ⁶⁸Ga-Edotreotide
-
Potential Cause:
-
Suboptimal pH of the reaction mixture.
-
Poor quality of the ⁶⁸Ge/⁶⁸Ga generator eluate.
-
Degradation of the this compound peptide.
-
Incorrect reaction temperature or incubation time.
-
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the reaction mixture is within the optimal range (typically 3.2-3.8) using a pH indicator strip.
-
Generator Quality: Check the breakthrough of ⁶⁸Ge from the generator and the presence of metallic impurities in the eluate.
-
Peptide Integrity: Use a fresh vial of this compound and ensure proper storage conditions.
-
Reaction Conditions: Confirm that the heating block is at the correct temperature (e.g., 95°C) and the incubation time is as per the protocol (e.g., 7.5 minutes).
-
Quality Control: Perform radio-thin layer chromatography (r-TLC) to identify the nature of the impurity (e.g., free ⁶⁸Ga, colloidal ⁶⁸Ga). A minimum RCP of >91% is generally required.
-
Table 1: Quality Control Specifications for ⁶⁸Ga-Edotreotide
| Parameter | Specification | Reference |
| Appearance | Clear and colorless solution | |
| pH | 4.0 - 8.0 | |
| Radiochemical Purity (RCP) | > 91% | |
| Radionuclidic Purity | > 99.9% ⁶⁸Ga | |
| Sterility | Sterile | |
| Bacterial Endotoxins | < 175 IU per administered volume |
Imaging Pitfalls and Artifacts (⁶⁸Ga-Edotreotide PET/CT)
Issue: Unexpected Uptake in Non-Tumor Tissues (Potential for False Positives)
-
Potential Cause & Location:
-
Physiological Uptake: Spleen, kidneys, adrenal glands, pituitary gland, liver, thyroid, and salivary glands normally show uptake. The uncinate process of the pancreas can also show intense uptake.
-
Inflammatory Processes: Activated white blood cells can express SSTRs, leading to uptake in areas of inflammation, such as fractures, sarcoidosis, and prostatitis.
-
Benign Lesions: Some benign tumors like meningiomas and accessory spleens can show uptake.
-
-
Troubleshooting Steps:
-
Correlate with CT/MRI: Carefully review the anatomical findings on the co-registered CT or a separate diagnostic MRI to characterize the area of uptake.
-
Review Patient History: A history of inflammation, recent surgery, or trauma can explain unexpected uptake.
-
Consider Normal Variants: Be aware of the normal biodistribution of ⁶⁸Ga-Edotreotide to avoid misinterpretation.
-
Issue: Motion Artifacts
-
Potential Cause:
-
Patient movement during the scan.
-
Respiratory motion, especially affecting the liver and lung bases.
-
-
Troubleshooting Steps:
-
Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed to remain still during the acquisition.
-
Immobilization Devices: Use immobilization devices when necessary.
-
Respiratory Gating: For thoracic and upper abdominal imaging, consider using respiratory-gated acquisition protocols to minimize motion artifacts.
-
Image Review: Carefully inspect the raw data (sinograms or list-mode data) and reconstructed images for evidence of motion. Misalignment between the PET and CT images is a key indicator.
-
Issue: Metal Artifacts
-
Potential Cause:
-
Presence of metallic implants (e.g., dental fillings, surgical clips, prosthetic devices) in the patient.
-
-
Troubleshooting Steps:
-
Metal Artifact Reduction (MAR) Software: Utilize CT scanners equipped with MAR software to reduce streak artifacts on the CT images used for attenuation correction.
-
Review Non-Attenuation Corrected Images: In cases of severe artifacts, reviewing the non-attenuation corrected PET images may provide additional diagnostic information.
-
Careful Interpretation: Be aware that metal artifacts can lead to both over- and under-estimation of tracer uptake in adjacent tissues.
-
Management of Therapy-Related Adverse Events (¹⁷⁷Lu-Edotreotide PRRT)
Issue: Nausea and Vomiting
-
Management Protocol:
-
Prophylaxis: Administer antiemetic medication (e.g., ondansetron) 30 minutes prior to the amino acid infusion and ¹⁷⁷Lu-Edotreotide administration.
-
First-Line Treatment: For breakthrough nausea and vomiting, metoclopramide is often recommended.
-
Second-Line Treatment: If symptoms persist, consider alternative antiemetics like haloperidol or olanzapine.
-
Dietary Modifications: Advise patients to eat small, frequent meals and avoid greasy or spicy foods.
-
Issue: Hematological Toxicity (Thrombocytopenia, Neutropenia, Anemia)
-
Management Protocol:
-
Baseline Assessment: Ensure patients meet baseline hematological criteria before initiating therapy (e.g., Hemoglobin ≥8 g/dL, WBC ≥2000/mm³, Platelets ≥75,000/mm³).
-
Monitoring: Monitor blood counts regularly, with a nadir typically occurring 4-6 weeks post-treatment.
-
Dose Modification: For Grade 3 or 4 toxicity, the subsequent treatment cycle may be delayed (up to 16 weeks) or the dose may be reduced.
-
Discontinuation: If toxicity persists beyond 16 weeks or recurs after a dose reduction, discontinuation of therapy should be considered.
-
Table 2: General Guidelines for Managing Hematological Toxicity in PRRT
| Toxicity Grade (CTCAE) | Platelet Count (x10⁹/L) | Neutrophil Count (x10⁹/L) | Management Strategy |
| Grade 1 | 75 - <100 | 1.5 - <2.0 | Continue treatment with close monitoring. |
| Grade 2 | 50 - <75 | 1.0 - <1.5 | Consider delaying next cycle until recovery. |
| Grade 3 | 25 - <50 | 0.5 - <1.0 | Delay next cycle. Consider dose reduction for subsequent cycles. |
| Grade 4 | < 25 | < 0.5 | Delay next cycle. Strong consideration for dose reduction or discontinuation. |
Issue: Renal Toxicity
-
Prevention and Management Protocol:
-
Renal Protection: Co-infusion of a solution containing lysine and arginine is mandatory to reduce renal uptake of the radiopharmaceutical. The infusion typically starts 30-60 minutes before ¹⁷⁷Lu-Edotreotide administration and continues for a total of 4 hours.
-
Hydration: Advise patients to maintain good hydration before, during, and after the therapy to promote clearance of the radiopharmaceutical.
-
Monitoring: Monitor serum creatinine and glomerular filtration rate (GFR) before each treatment cycle and during follow-up.
-
Risk Factor Consideration: Patients with pre-existing renal impairment, hypertension, or diabetes may be at higher risk and require closer monitoring.
-
Issue: Extravasation at the Injection Site
-
Immediate Management Protocol:
-
Stop Infusion: Immediately stop the infusion of ¹⁷⁷Lu-Edotreotide.
-
Aspirate: Attempt to aspirate any residual drug from the cannula.
-
Notify Physician: Inform the responsible physician immediately.
-
Thermal Application: Apply warm compresses to the site to encourage vasodilation and dispersal of the extravasated drug.
-
Elevation and Exercise: Elevate the affected limb and encourage gentle exercise to increase blood flow.
-
Monitoring: Monitor the site for signs of radiation-induced injury. The dose rate at the skin surface can be measured to estimate the local radiation dose.
-
Issue: Carcinoid Crisis
-
Prevention and Management Protocol:
-
Prophylaxis: For patients with a history of carcinoid syndrome, prophylactic administration of octreotide before and during the procedure is recommended.
-
Immediate Management:
-
Administer a bolus of intravenous octreotide (100-500 µg).
-
Provide supportive care with intravenous fluids and vasopressors as needed for hemodynamic instability.
-
For bronchospasm, administer bronchodilators.
-
-
Avoid Triggers: Avoid medications known to precipitate a carcinoid crisis, such as those that release histamine.
-
Experimental Protocols
Protocol 1: ⁶⁸Ga-Edotreotide Radiolabeling and Quality Control
-
Preparation:
-
Aseptically add 3.9 mL of sterile water and 0.08 mL of reaction buffer to the reaction vial.
-
Place the vial in a preheated dry bath at 95°C.
-
-
Radiolabeling:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Add 1.1 mL of the [⁶⁸Ga]GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture for 7.5 minutes at 95°C.
-
Allow the vial to cool to room temperature for 10 minutes.
-
-
Quality Control:
-
Visual Inspection: The final product should be a clear, colorless solution.
-
pH Measurement: Use a pH indicator strip to confirm the pH is within the range of 3.2-3.8.
-
Radiochemical Purity (RCP):
-
Use two separate instant thin-layer chromatography (ITLC) systems.
-
System 1 (for free ⁶⁸Ga): ITLC-SG strip with a mobile phase of ammonium acetate and methanol. [⁶⁸Ga]Ga-Edotreotide migrates with the solvent front (Rf=1), while free ⁶⁸Ga remains at the origin (Rf=0).
-
System 2 (for colloidal ⁶⁸Ga): ITLC-SG strip with a mobile phase of sodium citrate. [⁶⁸Ga]Ga-Edotreotide and free ⁶⁸Ga remain at the origin (Rf=0), while [⁶⁸Ga]GaCl₃ migrates with the solvent front (Rf=1).
-
Calculate the percentage of each species and ensure the RCP of [⁶⁸Ga]Ga-Edotreotide is >91%.
-
-
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for ⁶⁸Ga-Edotreotide radiolabeling and quality control.
Caption: Decision-making tree for managing common adverse events during ¹⁷⁷Lu-Edotreotide therapy.
References
Technical Support Center: Enhancing the Stability of the Edotreotide Radiopharmaceutical
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with the Edotreotide radiopharmaceutical.
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound?
The stability of this compound, both as a standalone peptide and as a radiopharmaceutical, is influenced by several factors:
-
pH: this compound and similar somatostatin analogues exhibit maximum stability in slightly acidic conditions (around pH 4-5).[1][2] Alkaline conditions can lead to increased degradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation of the peptide.[1] For long-term storage, frozen conditions (-20°C or -80°C) are recommended for the non-radiolabeled peptide.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the peptide.
-
Radiolysis: For radiolabeled this compound, the radiation emitted by the radionuclide can generate reactive oxygen species, leading to the degradation of the peptide. This is a significant factor affecting the shelf-life of the radiopharmaceutical.
-
Enzymatic Degradation: In biological matrices, peptidases can degrade this compound.
2. What are the common degradation pathways for this compound?
Based on studies of similar somatostatin analogues like octreotide, the following degradation pathways are likely for this compound:
-
Hydrolysis: Cleavage of peptide bonds, particularly at acidic or alkaline pH.
-
Deamidation: Hydrolysis of the amide side chain of asparagine or glutamine residues.
-
Oxidation: Modification of amino acid residues, particularly tryptophan.
-
Disulfide Bond Cleavage: Reduction or oxidation of the disulfide bridge, which is crucial for the peptide's conformation and biological activity.[3]
3. What stabilizers can be used to enhance the stability of this compound radiopharmaceuticals?
Several stabilizers can be incorporated into the formulation to improve the stability of radiolabeled this compound:
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant and a scavenger of free radicals generated during radiolysis, thereby protecting the peptide from degradation. It can also help maintain the pH of the formulation.
-
Mannitol: Often used as a bulking agent in lyophilized formulations, mannitol can also contribute to the stability of the peptide during freeze-drying and storage.
-
Gentisic Acid: Another antioxidant that can be used to prevent radiolysis.
-
L-Arginine and L-Lysine: These amino acids are used for renal protection during peptide receptor radionuclide therapy (PRRT) but may also have some stabilizing effects on the formulation.
4. What are the recommended storage conditions for this compound and its radiolabeled forms?
-
Non-radiolabeled this compound: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.
-
Radiolabeled this compound (e.g., 68Ga-Edotreotide, 177Lu-Edotreotide): The reconstituted radiopharmaceutical should be stored at controlled room temperature (typically below 25°C) and used within a few hours of preparation due to the short half-life of the radionuclide and the potential for radiolytic degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
Low Radiochemical Purity (RCP)
| Potential Cause | Troubleshooting Steps |
| Poor quality of the radionuclide eluate | Ensure the radionuclide generator is functioning correctly and the eluate meets quality control specifications. |
| Incorrect pH during radiolabeling | Verify the pH of the reaction mixture is within the optimal range for the specific chelator and radionuclide being used. |
| Presence of metal ion impurities | Use metal-free labware and high-purity reagents to avoid competition for the chelator. |
| Degradation of the this compound peptide | Use fresh, properly stored this compound for labeling. Consider the use of stabilizers like ascorbic acid. |
| Suboptimal reaction temperature or time | Optimize the radiolabeling conditions (temperature and incubation time) as per the established protocol. |
Inconsistent HPLC Results
| Potential Cause | Troubleshooting Steps |
| Column degradation | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if peak shape deteriorates. |
| Mobile phase variability | Prepare fresh mobile phase for each run and ensure accurate composition. |
| Sample degradation in the autosampler | Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection. |
| Inconsistent injection volume | Ensure the autosampler is properly calibrated and there are no air bubbles in the syringe. |
| Detector issues | Check the lamp intensity and perform a wavelength calibration if necessary. |
Low Receptor Binding Affinity
| Potential Cause | Troubleshooting Steps |
| Degradation of the this compound peptide | Use a fresh, high-purity batch of this compound for the assay. |
| Incorrect assay buffer composition or pH | Prepare the binding buffer precisely as per the protocol and verify the pH. |
| Degradation of the radioligand | Assess the radiochemical purity of the radiolabeled this compound before use. |
| Low receptor expression in cells/membranes | Use a cell line with confirmed high expression of the target somatostatin receptor (SSTR2) and handle cell membranes carefully to preserve receptor integrity. |
| Presence of interfering substances | Ensure all reagents are of high purity and the assay is performed in a clean environment. |
Quantitative Data Summary
Table 1: Stability of Octreotide (a Somatostatin Analogue) in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (k) | Reference |
| 2.5 | 37 | Data indicates first-order kinetics | |
| 4.0 | 37 | Most favorable stability observed | |
| 7.4 | 37 | Increased degradation compared to pH 4.0 | |
| 9.0 | 37 | Further increased degradation |
Note: Specific quantitative data for this compound is limited in publicly available literature. The data for octreotide, a closely related somatostatin analogue, is provided as a reference.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from a validated method for octreotide and is suitable for assessing the purity and degradation of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60% B
-
30-32 min: 60-20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound in water or a suitable buffer.
-
Prepare samples from stability studies (e.g., forced degradation samples).
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak and any degradation products based on their retention times and peak areas.
Radiochemical Purity (RCP) Determination by TLC
This method is suitable for determining the RCP of 68Ga-Edotreotide.
Materials:
-
ITLC-SG strips
-
Mobile Phase 1: 1 M Ammonium acetate in water/methanol (1:1 v/v)
-
Mobile Phase 2: 0.1 M Sodium citrate, pH 5.5
Procedure:
-
Spot a small amount of the 68Ga-Edotreotide solution onto two separate ITLC-SG strips.
-
Develop one strip in Mobile Phase 1 and the other in Mobile Phase 2.
-
Allow the solvent front to travel near the top of the strip.
-
Scan the strips using a radio-TLC scanner.
-
In Mobile Phase 1: Free 68Ga and 68Ga-colloids remain at the origin (Rf = 0), while 68Ga-Edotreotide moves with the solvent front (Rf = 0.8-1.0).
-
In Mobile Phase 2: 68Ga-Edotreotide and 68Ga-colloids remain at the origin (Rf = 0-0.1), while free 68Ga moves with the solvent front (Rf = 0.9-1.0).
-
Calculate the RCP by determining the percentage of radioactivity in the 68Ga-Edotreotide peak.
Somatostatin Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the somatostatin receptor subtype 2 (SSTR2).
Materials:
-
Cell membranes from a cell line overexpressing SSTR2 (e.g., HEK293-SSTR2)
-
Radiolabeled ligand (e.g., 125I-[Tyr3]-Octreotide or a suitable radiolabeled this compound analogue)
-
Unlabeled this compound (for competition)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4
-
96-well filter plates with GF/C filters
-
Scintillation counter and cocktail
Procedure:
-
Saturation Binding (to determine Kd of the radioligand):
-
Incubate a fixed amount of cell membranes with increasing concentrations of the radioligand in the binding buffer.
-
For non-specific binding, add a high concentration of unlabeled octreotide or this compound.
-
Incubate for 60-90 minutes at room temperature.
-
Filter the reaction mixture through the filter plate and wash with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Kd and Bmax by non-linear regression analysis.
-
-
Competitive Binding (to determine IC50 of this compound):
-
Incubate a fixed amount of cell membranes and a fixed concentration of the radioligand (at or below its Kd) with increasing concentrations of unlabeled this compound.
-
Incubate, filter, and wash as described above.
-
Measure the radioactivity and plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Determine the IC50 value from the competition curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: Simplified signaling pathway of this compound binding to the SSTR2 receptor.
Caption: Logical troubleshooting steps for low radiochemical purity of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Edotreotide (DOTATOC) and DOTATATE in Neuroendocrine Tumor Imaging
For researchers, scientists, and drug development professionals, the choice between ⁶⁸Ga-Edotreotide (DOTATOC) and ⁶⁸Ga-DOTATATE for PET/CT imaging of neuroendocrine tumors (NETs) is a critical decision. Both radiopharmaceuticals are potent tools for diagnosing and staging NETs, leveraging the overexpression of somatostatin receptors (SSTRs) on tumor cells. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate imaging agent for specific research and clinical needs.
At the molecular level, both DOTATOC and DOTATATE are synthetic analogues of somatostatin, chelated with Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging. Their primary mechanism of action involves binding to SSTRs, particularly the SSTR2 subtype, which is highly expressed in the majority of well-differentiated NETs.[1][2] This binding allows for the visualization of tumor lesions with high sensitivity and specificity.[3][4]
While both tracers target SSTR2, they exhibit different binding affinities for other SSTR subtypes. ⁶⁸Ga-DOTATATE is highly selective for SSTR2, whereas ⁶⁸Ga-DOTATOC demonstrates significant affinity for both SSTR2 and SSTR5.[3] This broader binding profile of ⁶⁸Ga-DOTATOC has been a subject of investigation to determine if it translates to a clinical advantage in tumor detection.
Performance in Lesion Detection: A Comparative Analysis
A key head-to-head study by Poeppel et al. (2011) in 40 patients with metastatic NETs provides valuable comparative data. The study revealed that while both tracers have a comparable diagnostic accuracy, ⁶⁸Ga-DOTATOC detected a slightly higher number of lesions overall.
Table 1: Comparison of Lesion Detection between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE
| Parameter | ⁶⁸Ga-DOTATATE | ⁶⁸Ga-DOTATOC | p-value | Reference |
| Total Lesions Detected | 254 | 262 | < 0.05 | |
| Positive Body Regions | 78 | 79 | Not Significant |
Interestingly, despite ⁶⁸Ga-DOTATATE's approximately 10-fold higher in vitro affinity for SSTR2, this did not translate into superior lesion detection in this clinical setting. In fact, the mean maximal standardized uptake value (SUVmax) across all lesions was significantly lower for ⁶⁸Ga-DOTATATE compared to ⁶⁸Ga-DOTATOC.
Table 2: Comparison of SUVmax in Tumors and Normal Tissue
| Tissue | ⁶⁸Ga-DOTATATE (Mean SUVmax ± SD) | ⁶⁸Ga-DOTATOC (Mean SUVmax ± SD) | p-value | Reference |
| All Lesions | 16.0 ± 10.8 | 20.4 ± 14.7 | < 0.01 | |
| Renal Parenchyma | 12.7 ± 3.0 | 13.2 ± 3.3 | Not Significant |
Biodistribution and Dosimetry
A comparative study on the biodistribution and radiation dosimetry of the two tracers found no significant difference in the total effective dose, which was 2.1 mSv for a typical 100-MBq administration of either tracer. The highest uptake for both was observed in the spleen, kidneys, and liver. The absorbed doses to the liver and gallbladder wall were slightly, but significantly, higher for ⁶⁸Ga-DOTATATE. From a radiation dosimetry perspective, neither tracer holds a distinct advantage.
Experimental Protocols
The successful application of these radiotracers is contingent on robust and reproducible experimental protocols, from radiolabeling to image acquisition.
Radiolabeling of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC
The radiolabeling of both DOTATATE and DOTATOC with ⁶⁸Ga is a relatively straightforward process, often performed using automated synthesis modules. The general workflow involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, followed by incubation with the precursor peptide (DOTATATE or DOTATOC) at an acidic pH and elevated temperature.
Key Steps in Radiolabeling:
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (HCl).
-
Reaction: The ⁶⁸Ga eluate is added to a reaction vial containing the DOTATATE or DOTATOC precursor and a buffer (e.g., HEPES or sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).
-
Incubation: The reaction mixture is heated (e.g., at 95°C) for a specific duration (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of the peptide.
-
Purification: The final product is typically purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.
-
Quality Control: The radiochemical purity of the final product is assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Below is a DOT language script visualizing the general experimental workflow for the preparation and administration of these radiopharmaceuticals.
PET/CT Image Acquisition Protocol
Following intravenous administration of ⁶⁸Ga-DOTATOC or ⁶⁸Ga-DOTATATE, patients typically undergo a PET/CT scan after an uptake period of approximately 60 minutes.
Typical PET/CT Acquisition Parameters:
-
Scanner: A PET/CT scanner.
-
Patient Position: Supine, with arms raised if possible.
-
Scan Range: From the skull base to the mid-thigh.
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET Scan: A 3D emission scan is performed over the same anatomical range, typically for 2-4 minutes per bed position.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM).
Signaling Pathways
The binding of somatostatin analogues like DOTATOC and DOTATATE to SSTRs initiates a cascade of intracellular events. While the primary purpose of these agents in this context is imaging rather than therapy, understanding the downstream signaling provides insight into their biological interactions. Upon binding, SSTRs, which are G-protein coupled receptors, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate phosphotyrosine phosphatases and modulate ion channel activity, ultimately leading to anti-proliferative and anti-secretory effects.
The following DOT script illustrates a simplified representation of the SSTR signaling pathway.
Logical Comparison
The choice between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE involves weighing their respective properties. The following diagram provides a logical comparison of their key attributes.
Conclusion
Both ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE are highly effective radiopharmaceuticals for the imaging of neuroendocrine tumors. While ⁶⁸Ga-DOTATATE exhibits a higher in vitro affinity for the predominantly expressed SSTR2, clinical evidence suggests that ⁶⁸Ga-DOTATOC, with its broader SSTR2/SSTR5 binding profile, may offer a slight advantage in terms of lesion detection rates and demonstrates higher tumor uptake values (SUVmax). However, their overall diagnostic accuracy is comparable. The choice between the two may depend on institutional availability and specific clinical or research questions, particularly when SSTR5 expression is of interest. For routine clinical imaging of well-differentiated NETs, both tracers provide excellent performance.
References
- 1. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Combined [68Ga]Ga-DOTA-SST Analogues and [18F]FDG PET/CT in the Management of GEP-NENs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-DOTATOC versus 68Ga-DOTATATE PET/CT in functional imaging of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroendocrine Tumor Treatment: 177Lu-Edotreotide vs. Everolimus
In the landscape of advanced, progressive gastroenteropancreatic neuroendocrine tumors (GEP-NETs), two prominent therapeutic agents, the radiopharmaceutical 177Lu-Edotreotide and the mTOR inhibitor everolimus, have been subjects of rigorous clinical investigation. This guide provides a detailed comparative analysis of their efficacy, drawing upon data from pivotal Phase III clinical trials, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: Insights from Clinical Trials
The comparative efficacy of 177Lu-Edotreotide and everolimus has been most directly assessed in the Phase III COMPETE trial. In this study, 177Lu-Edotreotide demonstrated a statistically significant improvement in progression-free survival (PFS) compared to everolimus in patients with inoperable, progressive, grade 1 or 2 gastroenteropancreatic neuroendocrine tumors.[1][2]
The RADIANT-4 trial established the efficacy of everolimus in a broader population of patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of lung or gastrointestinal origin. This trial showed a significant PFS benefit for everolimus compared to placebo.
The following tables summarize the key quantitative data from the COMPETE and RADIANT-4 trials.
Table 1: Progression-Free Survival (PFS)
| Clinical Trial | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| COMPETE | 177Lu-Edotreotide | 23.9[2] | 0.67 (0.48-0.95)[2] | 0.022[2] |
| Everolimus | 14.1 | |||
| RADIANT-4 | Everolimus | 11.0 | 0.48 (0.35-0.67) | <0.00001 |
| Placebo | 3.9 |
Table 2: Overall Survival (OS) - Interim Analysis
| Clinical Trial | Treatment Arm | Median OS (months) | Hazard Ratio (95% CI) | p-value |
| COMPETE | 177Lu-Edotreotide | 63.4 | 0.78 (0.5-1.1) | 0.206 |
| Everolimus | 58.7 | |||
| RADIANT-4 | Everolimus | Not Reached | 0.64 (0.40-1.05) | 0.037 (one-sided) |
| Placebo | Not Reached |
Experimental Protocols
A clear understanding of the trial methodologies is essential for interpreting the clinical data.
COMPETE Trial Protocol
-
Objective: To compare the efficacy and safety of 177Lu-Edotreotide versus everolimus in patients with inoperable, progressive, SSTR-positive, well-differentiated (G1 or G2) GEP-NETs.
-
Study Design: A prospective, randomized, controlled, open-label, multicenter Phase III trial.
-
Patient Population: 309 patients with inoperable, progressive, Grade 1 or 2 SSTR-positive neuroendocrine tumors of gastroenteric or pancreatic origin.
-
Treatment Arms:
-
177Lu-Edotreotide: 7.5 GBq administered intravenously every three months for up to four cycles, along with a nephroprotective amino acid solution.
-
Everolimus: 10 mg taken orally once daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of disease control, safety, and quality of life.
RADIANT-4 Trial Protocol
-
Objective: To evaluate the efficacy and safety of everolimus compared with placebo in patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of lung or gastrointestinal origin.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.
-
Patient Population: 302 patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of lung or GI origin.
-
Treatment Arms:
-
Everolimus: 10 mg taken orally once daily with best supportive care.
-
Placebo: Placebo taken orally once daily with best supportive care.
-
-
Primary Endpoint: Progression-Free Survival (PFS) assessed by central radiology review.
-
Key Secondary Endpoint: Overall Survival (OS).
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and the clinical trial process can provide deeper insights into the comparative analysis.
Signaling Pathway of 177Lu-Edotreotide
Caption: Mechanism of action of 177Lu-Edotreotide targeting SSTR on tumor cells.
Signaling Pathway of Everolimus
Caption: Everolimus inhibits the mTORC1 signaling pathway, reducing cell proliferation.
Experimental Workflow of a Comparative Clinical Trial
Caption: Generalized workflow of a randomized clinical trial comparing two treatments.
References
A Head-to-Head Comparison of 68Ga-Edotreotide PET and 111In-Octreotide SPECT in Neuroendocrine Tumor Imaging
In the landscape of molecular imaging for neuroendocrine tumors (NETs), the choice of radiopharmaceutical and imaging modality is critical for accurate diagnosis, staging, and management. This guide provides a detailed, data-driven comparison of Gallium-68 (68Ga)-Edotreotide Positron Emission Tomography (PET) and Indium-111 (111In)-Octreotide Single Photon Emission Computed Tomography (SPECT), two key players in somatostatin receptor (SSTR) imaging. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodological nuances of these imaging agents.
Performance and Diagnostic Accuracy
Clinical data consistently demonstrates the superior diagnostic performance of 68Ga-labeled somatostatin analogues (like Edotreotide, DOTATOC, and DOTATATE) in conjunction with PET/CT over 111In-Octreotide SPECT/CT. The higher spatial resolution and sensitivity of PET imaging contribute to improved lesion detection and characterization.
A systematic review and meta-analysis of studies comparing 68Ga-DOTATATE PET/CT to 111In-DTPA-octreotide imaging found that 68Ga-DOTATATE was more sensitive.[1] In three direct-comparison studies involving 169 patients, 68Ga-DOTATATE consistently demonstrated higher sensitivity than octreotide-based imaging.[1] One study reported a sensitivity of 100% and specificity of 86% for 68Ga-DOTATATE PET/CT in 40 patients, while another found a sensitivity of 96% and specificity of 97% in 78 patients.[1]
The superiority of 68Ga-DOTA peptides is not only in per-patient analysis but also in the total number of lesions detected. Studies have shown that 68Ga-DOTATOC PET/CT detects significantly more lesions than 111In-pentetreotide SPECT.[2] In bowel neuroendocrine tumors, the rate of positive lesion detection by 68Ga-DOTATATE PET/CT was 96.1% compared to 13.7% for 111In-Pentetreotide SPECT/CT, leading to a change in management for a significant portion of patients.[2] Furthermore, 68Ga-DOTATATE PET/CT has been shown to be superior in identifying the extent of the disease, which in some cases, leads to alterations in the treatment plan.
| Performance Metric | 68Ga-Edotreotide (or equivalent) PET/CT | 111In-Octreotide SPECT/CT | Reference |
| Sensitivity | 87% - 100% | Varies, generally lower than PET | |
| Specificity | 86% - 97% | Varies, generally lower than PET | |
| Lesion Detection Rate | Significantly higher | Lower than PET | |
| Impact on Management | High, often leads to changes in treatment plan | Lower than PET |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical imaging studies. The following tables outline the typical experimental protocols for 68Ga-Edotreotide PET/CT and 111In-Octreotide SPECT/CT.
68Ga-Edotreotide PET/CT Protocol
| Parameter | Protocol | Reference |
| Patient Preparation | - Discontinuation of short-acting somatostatin analogs for 24 hours. - Imaging just prior to the next dose for long-acting analogs. - No specific fasting requirements, but patients are advised to be well-hydrated. | |
| Radiopharmaceutical | - 68Ga-Edotreotide (or DOTATATE/DOTATOC) is prepared from a kit using a 68Ge/68Ga generator. - Administered intravenously. | |
| Administered Activity | - Typically 111–185 MBq (3–5 mCi) for adults. | |
| Uptake Time | - Approximately 45-60 minutes between injection and imaging. | |
| Imaging Acquisition | - PET/CT scan from the skull base to the mid-thigh. - Acquisition time is typically 2-5 minutes per bed position. | |
| Image Reconstruction | - Iterative reconstruction algorithms are commonly used. | |
| Image Analysis | - Visual interpretation and semi-quantitative analysis using Standardized Uptake Values (SUV). |
111In-Octreotide SPECT/CT Protocol
| Parameter | Protocol | Reference |
| Patient Preparation | - Discontinuation of short-acting octreotide for 24 hours and long-acting octreotide for 4-6 weeks if possible. - A clear liquid diet and laxatives may be recommended to reduce bowel activity. | |
| Radiopharmaceutical | - 111In-pentetreotide (OctreoScan®) is prepared from a kit. - Administered intravenously. | |
| Administered Activity | - Typically around 222 MBq (6 mCi) for adults. | |
| Uptake Time | - Imaging is performed at 4, 24, and sometimes 48 hours post-injection. | |
| Imaging Acquisition | - Planar whole-body images and SPECT or SPECT/CT of specific regions (e.g., abdomen). - SPECT acquisition parameters can include a 128x128 matrix, 360° rotation, and 20-30 seconds per stop. | |
| Image Reconstruction | - Filtered back-projection or iterative reconstruction methods are used. | |
| Image Analysis | - Visual interpretation of tracer uptake in relation to background activity. |
Visualizing the Molecular and Methodological Framework
To further elucidate the underlying principles and procedural flows, the following diagrams have been generated using the DOT language.
Somatostatin Receptor Signaling Pathway
Somatostatin analogs, such as this compound and Octreotide, exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This interaction initiates a signaling cascade that can inhibit hormone secretion and cell proliferation in neuroendocrine tumor cells.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for Comparative Imaging
A robust head-to-head comparison of two imaging modalities requires a well-defined and consistent experimental workflow to ensure the validity and reliability of the results.
Caption: Comparative Imaging Study Workflow.
Conclusion
The evidence strongly supports the use of 68Ga-Edotreotide PET/CT as a superior imaging modality compared to 111In-Octreotide SPECT/CT for the diagnosis, staging, and management of neuroendocrine tumors. The advantages of 68Ga-Edotreotide PET/CT include higher sensitivity, improved lesion detection, and a greater impact on clinical decision-making. While 111In-Octreotide SPECT/CT has historically been a valuable tool, the enhanced performance and more convenient workflow of 68Ga-based PET imaging have positioned it as the current standard of care in many clinical settings. For researchers and professionals in drug development, understanding the distinct protocols and performance characteristics of these imaging agents is essential for designing and interpreting studies in the field of neuroendocrine oncology.
References
- 1. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 68Ga-DOTATOC PET/CT in comparison to 111In-Octreotide SPECT/CT in management of neuro-endocrine tumors: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Edotreotide: A Comprehensive Guide to its SSTR2 Targeting Specificity and Performance
For researchers, scientists, and drug development professionals, the precise validation of a targeting ligand is paramount for the advancement of targeted diagnostics and therapeutics. This guide provides an in-depth comparison of Edotreotide (also known as DOTA-TATE), a well-established ligand for the somatostatin receptor subtype 2 (SSTR2), against other notable SSTR2-targeting molecules. The following sections present quantitative binding data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough evaluation of this compound's specificity and efficacy.
Comparative Binding Affinity of SSTR2 Ligands
The affinity of a ligand for its receptor is a critical determinant of its potency and specificity. The data presented below, collated from various in vitro studies, quantifies the binding affinity of this compound and its alternatives to human SSTR2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are reported, with lower values indicating a higher binding affinity.
| Ligand | Alias/Type | SSTR2 Binding Affinity (IC50/Ki, nM) | Reference |
| This compound (DOTA-TATE) | Agonist | 0.2 - 2.5 | [1] |
| Octreotide | Agonist | 0.2 - 2.5 | [2][3] |
| Lanreotide | Agonist | Binds to SSTR2, SSTR3, and SSTR5 | [4] |
| DOTA-TOC | Agonist | 2.5 | [5] |
| DOTA-NOC | Agonist | Binds to SSTR2, SSTR3, and SSTR5 | |
| Satoreotide (JR11) | Antagonist | ~0.15 (Kd) | |
| natGa-NODAGA-JR11 | Antagonist | 25.9 ± 0.2 |
Note: Binding affinities can vary depending on the specific experimental conditions, cell lines, and radioligands used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding affinity and cellular uptake data, detailed experimental protocols are essential. The following are standard methodologies for characterizing SSTR2 ligands.
SSTR2 Competitive Binding Assay
This assay determines the affinity of a non-radiolabeled ligand (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for SSTR2.
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cells stably transfected with human SSTR2.
-
Radioligand: Typically 125I-[Tyr11]-somatostatin-14 or 177Lu-DOTATATE.
-
Competitor Ligands: this compound and other ligands of interest at varying concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Membrane Preparation: Culture SSTR2-expressing cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the competitor ligand. For determining non-specific binding, add a high concentration of an unlabeled SSTR2 ligand (e.g., octreotide).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filter plates to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor ligand concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay measures the ability of a radiolabeled ligand to be taken up and internalized by SSTR2-expressing cells, providing insights into its potential for targeted radionuclide therapy.
Materials:
-
Cell Lines: SSTR2-expressing cells (e.g., HEK293-SSTR2, BON-1).
-
Radiolabeled Ligand: e.g., 177Lu-Edotreotide.
-
Culture Medium: Appropriate cell culture medium.
-
Acid Wash Buffer: 0.2 M glycine in saline, pH 2.5, to differentiate between membrane-bound and internalized radioactivity.
-
Lysis Buffer: 1 M NaOH.
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Cell Seeding: Seed the SSTR2-expressing cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Radioligand: Replace the culture medium with fresh medium containing the radiolabeled ligand at a specific concentration. Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, remove the radioactive medium and wash the cells with ice-cold PBS to stop the uptake process.
-
Acid Wash (to measure internalization): To separate the surface-bound from the internalized radioactivity, incubate the cells with the acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound radioactivity.
-
Cell Lysis: Lyse the cells with the lysis buffer to release the internalized radioactivity.
-
Quantification: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Express the cell-associated radioactivity (surface-bound + internalized) as a percentage of the total added activity. The internalization rate can be calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Caption: SSTR2 Signaling Pathway upon this compound Binding.
Caption: Workflow for a Competitive Binding Assay.
Caption: Workflow for a Cellular Uptake and Internalization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Edotreotide Clinical Trial Outcomes in Neuroendocrine Tumors
This guide provides a comprehensive cross-study analysis of clinical trial outcomes for Edotreotide, a peptide receptor radionuclide therapy (PRRT) for the treatment of neuroendocrine tumors (NETs). It is intended for researchers, scientists, and drug development professionals seeking a comparative overview of this compound's efficacy and safety profile against other treatment modalities.
Executive Summary
This compound, a somatostatin analogue labeled with the radioisotope Lutetium-177 (¹⁷⁷Lu), has emerged as a promising therapeutic agent for patients with somatostatin receptor-positive (SSTR+) neuroendocrine tumors. Clinical trials have demonstrated its potential to improve progression-free survival and manage disease progression. This guide synthesizes data from key clinical trials, including the COMPETE, COMPOSE, and LEVEL studies, and provides a comparative perspective with the established PRRT, ¹⁷⁷Lu-dotatate (Lutathera), and the targeted therapy, everolimus.
Comparative Efficacy of this compound
The following table summarizes the primary efficacy endpoints from pivotal clinical trials involving this compound and relevant comparators.
| Clinical Trial | Treatment Arm | Comparator Arm | Patient Population | Primary Endpoint | Result |
| COMPETE | ¹⁷⁷Lu-Edotreotide | Everolimus | Grade 1/2, SSTR+ Gastroenteropancreatic NETs (GEP-NETs) | Progression-Free Survival (PFS) | Median PFS: 23.9 months vs 14.1 months[1] |
| NETTER-1 | ¹⁷⁷Lu-Dotatate + Octreotide LAR | High-dose Octreotide LAR | Midgut NETs | Progression-Free Survival (PFS) | 20-month PFS rate: 65.2% vs 10.8%[2] |
| NETTER-2 | ¹⁷⁷Lu-Dotatate + Octreotide | High-dose Octreotide | Grade 2/3, SSTR+ GEP-NETs (First-line) | Progression-Free Survival (PFS) | Median PFS: 22.8 months vs 8.5 months[3][4] |
| RADIANT-4 | Everolimus | Placebo | Advanced, non-functional NETs of lung or GI origin | Progression-Free Survival (PFS) | Median PFS: 11.0 months vs 3.9 months |
Experimental Protocols
A clear understanding of the methodologies employed in these trials is crucial for interpreting the results.
COMPETE Trial Protocol[5]
-
Study Design: A prospective, randomized, controlled, open-label, multi-center Phase 3 trial.
-
Patient Population: Patients with inoperable, progressive, somatostatin receptor-positive, well-differentiated (Grade 1 or 2) neuroendocrine tumors of gastroenteric or pancreatic origin.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either ¹⁷⁷Lu-Edotreotide or everolimus.
-
Treatment Regimen:
-
¹⁷⁷Lu-Edotreotide Arm: Up to 4 cycles of 7.5 GBq of ¹⁷⁷Lu-Edotreotide administered intravenously every 3 months. Patients also received a nephroprotective amino acid solution.
-
Everolimus Arm: 10 mg of everolimus taken orally once daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS) assessed according to RECIST v1.1 criteria.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), safety, and quality of life.
COMPOSE Trial Protocol
-
Study Design: A prospective, randomized, controlled, open-label, multi-center Phase 3 trial.
-
Patient Population: Patients with well-differentiated, aggressive Grade 2 and Grade 3, SSTR+, GEP-NETs.
-
Randomization: Patients are randomized 1:1 to either ¹⁷⁷Lu-Edotreotide or the investigator's choice of best standard of care.
-
Treatment Regimen:
-
¹⁷⁷Lu-Edotreotide Arm: A defined number of cycles of ¹⁷⁷Lu-Edotreotide.
-
Best Standard of Care Arm: Investigator's choice of either chemotherapy (CAPTEM or FOLFOX) or everolimus.
-
-
Primary Endpoint: Progression-Free Survival (PFS) assessed every 12 weeks.
-
Secondary Endpoints: Overall Survival (OS), safety, and patient-reported outcomes.
LEVEL Trial Protocol
-
Study Design: A randomized, open-label, phase III international trial.
-
Patient Population: Patients with progressive, locally advanced or metastatic, well/moderately differentiated neuroendocrine tumors of lung or thymic origin.
-
Randomization: Patients are randomly assigned in a 3:2 ratio.
-
Treatment Regimen:
-
¹⁷⁷Lu-Edotreotide Arm: 6 cycles of 7.5 ± 0.7 GBq of ¹⁷⁷Lu-Edotreotide.
-
Everolimus Arm: 10 mg of oral everolimus once daily until disease progression or unacceptable toxicity.
-
-
Primary Endpoint: Progression-Free Survival (PFS) according to RECIST v1.1.
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), safety, and quality of life.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Figure 1: Simplified signaling pathway of this compound via the Somatostatin Receptor 2 (SSTR2).
Figure 2: Generalized experimental workflow for a randomized this compound clinical trial.
Discussion and Future Directions
The results from the COMPETE trial, demonstrating a significant extension in progression-free survival, position ¹⁷⁷Lu-Edotreotide as a potent therapeutic option for patients with GEP-NETs. The ongoing COMPOSE and LEVEL trials will be crucial in defining its role in more aggressive NET subtypes and in tumors of lung and thymic origin.
Compared to ¹⁷⁷Lu-dotatate, which has shown significant efficacy in the NETTER-1 and NETTER-2 trials, further head-to-head comparisons would be beneficial to delineate the relative efficacy and safety of these two PRRTs. The favorable safety profile of ¹⁷⁷Lu-Edotreotide, with a lower incidence of treatment-emergent side effects compared to everolimus in the COMPETE trial, is a significant advantage.
Future research should focus on optimizing patient selection through advanced imaging and molecular profiling, exploring combination therapies to enhance efficacy, and evaluating long-term outcomes, including overall survival and quality of life. The development of novel radiopharmaceuticals and treatment schedules also remains an active area of investigation.
References
A Head-to-Head Battle in Neuroendocrine Tumor Therapy: Edotreotide Poised as a Strong Contender in Peptide Receptor Radionuclide Therapy
A comprehensive analysis of preclinical and clinical data reveals Edotreotide (also known as DOTATOC) as a formidable somatostatin analog for Peptide Receptor Radionuclide Therapy (PRRT), demonstrating comparable, and in some aspects, potentially superior performance to other widely used analogs like DOTATATE. This guide provides a detailed comparison of this compound against its counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuroendocrine tumor (NET) treatment.
Recent clinical trial findings, particularly from the COMPETE study, have highlighted the therapeutic efficacy of ¹⁷⁷Lu-Edotreotide, positioning it as a significant advancement in the PRRT landscape for gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2][3][4] This comparison delves into the nuances of its performance, examining key parameters from receptor binding and cellular internalization to clinical outcomes.
At a Glance: this compound vs. Other Somatostatin Analogs
| Parameter | ¹⁷⁷Lu-Edotreotide (DOTATOC) | ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu-DOTANOC |
| Primary SSTR Affinity | SSTR2 | SSTR2 | SSTR2, SSTR3, SSTR5 |
| Receptor Binding Affinity (IC50, nM) * | ~2.44 (Y-DOTATOC) | ~1.2 (Ga-DOTATATE) | High affinity for SSTR2, 3, and 5 |
| Internalization Rate | High | High | Potent inducer of SSTR2 internalization |
| Clinical Efficacy (Median PFS) | 23.9 months (COMPETE Trial) | Not directly compared in a head-to-head trial with this compound | Not established in large-scale comparative trials |
Note: IC50 values are for the non-radioactive metal-chelated peptides and may vary based on experimental conditions. The provided values are from different studies and serve as an approximate comparison.
In-Depth Analysis of Comparative Efficacy
Preclinical Performance: A Tale of Affinity and Internalization
Furthermore, in vitro studies have demonstrated that both this compound and DOTATATE are potent inducers of SSTR2 internalization. This process is crucial as it leads to the trapping of the radionuclide within the tumor cell, thereby maximizing the localized radiation dose and therapeutic effect.
Clinical Efficacy: The COMPETE Trial and Beyond
The most compelling evidence for the clinical utility of ¹⁷⁷Lu-Edotreotide comes from the Phase 3 COMPETE trial. This study directly compared the efficacy and safety of ¹⁷⁷Lu-Edotreotide with everolimus, a standard-of-care targeted therapy, in patients with inoperable, progressive, SSTR-positive GEP-NETs. The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with ¹⁷⁷Lu-Edotreotide. The median PFS for the ¹⁷⁷Lu-Edotreotide arm was 23.9 months, compared to 14.1 months for the everolimus arm.
The ongoing COMPOSE trial is another pivotal Phase 3 study evaluating ¹⁷⁷Lu-Edotreotide against the best standard of care (including chemotherapy or everolimus) in patients with well-differentiated aggressive grade 2 and grade 3 GEP-NETs. The results of this trial will further solidify the position of ¹⁷⁷Lu-Edotreotide in the treatment algorithm for this patient population.
Experimental Protocols
Somatostatin Receptor Binding Affinity Assay (Radioligand Competition Assay)
This assay determines the affinity of a non-radiolabeled somatostatin analog (e.g., this compound, DOTATATE) by measuring its ability to compete with a radiolabeled analog for binding to SSTR-expressing cell membranes.
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from cell lines engineered to express a specific human somatostatin receptor subtype (e.g., SSTR2-expressing CHO-K1 or HEK293 cells).
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes in the presence of varying concentrations of the competitor ligand (this compound or DOTATATE).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. A lower IC50 value indicates a higher binding affinity.
In Vitro Internalization Assay
This assay quantifies the rate and extent to which a radiolabeled somatostatin analog is internalized into SSTR-expressing cells upon binding.
Methodology:
-
Cell Culture: SSTR-expressing cells are cultured in multi-well plates.
-
Incubation: The cells are incubated with the radiolabeled somatostatin analog (e.g., ¹⁷⁷Lu-Edotreotide or ¹⁷⁷Lu-DOTATATE) at 37°C for various time points.
-
Surface-Bound vs. Internalized Separation: At each time point, the incubation is stopped. The surface-bound radioligand is removed by washing the cells with an acidic buffer (e.g., glycine buffer, pH 2.5), which dissociates the ligand-receptor complex at the cell surface.
-
Cell Lysis and Quantification: The cells are then lysed, and the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized) is calculated for each time point to determine the internalization rate and extent.
Somatostatin Receptor Signaling Pathway
Upon binding of a somatostatin analog like this compound to its receptor (predominantly SSTR2), a cascade of intracellular signaling events is initiated. These are primarily mediated through the coupling of the receptor to inhibitory G-proteins (Gi).
The activation of the SSTR leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: This includes the activation of potassium channels and inhibition of calcium channels.
-
Activation of Phosphotyrosine Phosphatases (PTPs): This leads to the dephosphorylation of various signaling proteins.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence cell proliferation and survival.
Collectively, these signaling events contribute to the anti-proliferative and anti-secretory effects of somatostatin analogs in neuroendocrine tumors.
References
Edotreotide Shines in Neuroendocrine Tumor Diagnostics: A Comparative Analysis
A comprehensive review of clinical data underscores the superior diagnostic accuracy of ⁶⁸Ga-DOTATATE (Edotreotide) PET/CT in the detection and management of neuroendocrine tumors (NETs) when compared to other imaging modalities. This guide provides a detailed comparison of its performance, supported by experimental data and standardized protocols, for researchers, scientists, and drug development professionals.
This compound, a somatostatin analogue, when labeled with Gallium-68 (⁶⁸Ga), has emerged as a highly effective radiopharmaceutical for imaging NETs, which frequently overexpress somatostatin receptors (SSTRs).[1][2] Its high affinity for SSTR subtype 2, in particular, contributes to its excellent performance in positron emission tomography/computed tomography (PET/CT) scans.[3] This has led to its increasing adoption over traditional imaging techniques.
Quantitative Comparison of Diagnostic Accuracy
The diagnostic efficacy of ⁶⁸Ga-DOTATATE PET/CT has been extensively evaluated in numerous studies. A systematic review and meta-analysis of 22 studies revealed a pooled sensitivity of 91% and a specificity of 94% for the initial diagnosis of NETs.[4] Another meta-analysis reported similar high sensitivity and specificity of 90.9% and 90.6%, respectively.[5] The following table summarizes the comparative diagnostic performance of ⁶⁸Ga-DOTATATE PET/CT against other commonly used imaging modalities.
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| ⁶⁸Ga-DOTATATE PET/CT | 90-96% | 80-100% | 98% | 47% |
| ¹¹¹In-pentetreotide (Octreoscan) | 72% | 93-98% | 92.8% | 36.4% |
| ⁹⁹mTc-Octreotide SPECT/CT | 65% | 80% | 92.8% | 36.4% |
| CT/MRI | 71-83.3% | 75-100% | - | - |
| MIBG Scintigraphy | 41.6-60% | 100% | - | - |
Studies directly comparing ⁶⁸Ga-DOTATATE PET/CT with ¹¹¹In-pentetreotide have consistently demonstrated the superiority of the former. ⁶⁸Ga-DOTATATE PET/CT has been shown to detect more lesions and involved organs, leading to a change in clinical management for a significant percentage of patients. In one study, ⁶⁸Ga-DOTATATE PET was positive in 87.2% of patients who had negative or equivocal findings on ¹¹¹In-DTPA-octreotide scintigraphy.
Generalized Experimental Protocol for Diagnostic Accuracy Studies
The following outlines a typical experimental protocol for a prospective study evaluating the diagnostic accuracy of ⁶⁸Ga-DOTATATE PET/CT in patients with known or suspected NETs.
1. Patient Population:
-
Inclusion criteria: Patients with a histopathologically confirmed diagnosis of a neuroendocrine tumor or strong clinical and biochemical suspicion of a NET.
-
Exclusion criteria: Patients with contraindications to PET/CT imaging, pregnancy, or breastfeeding.
2. Imaging Procedures:
-
⁶⁸Ga-DOTATATE PET/CT:
-
Patients are required to fast for at least 4 hours prior to the scan.
-
An intravenous injection of ⁶⁸Ga-DOTATATE is administered (typically 100-200 MBq).
-
After an uptake period of approximately 60 minutes, a whole-body PET/CT scan is performed from the skull base to the mid-thigh.
-
Low-dose CT is used for attenuation correction and anatomical localization.
-
-
Comparator Imaging:
-
Patients also undergo one or more comparator imaging studies, such as ¹¹¹In-pentetreotide SPECT/CT, ⁹⁹mTc-Octreotide SPECT/CT, or contrast-enhanced CT/MRI, within a specified timeframe (e.g., 4 weeks) of the ⁶⁸Ga-DOTATATE PET/CT scan.
-
3. Image Interpretation:
-
Images are independently reviewed by at least two experienced nuclear medicine physicians or radiologists who are blinded to the results of the other imaging modalities and the final diagnosis.
-
Lesions are identified and characterized based on predefined criteria (e.g., focal uptake greater than background for PET scans, morphological features for CT/MRI).
4. Reference Standard:
-
The final diagnosis is established by a composite reference standard, which may include:
-
Histopathological confirmation of tumor presence or absence from biopsy or surgical specimens.
-
Long-term clinical and imaging follow-up (e.g., for at least 12 months) showing disease progression or stability.
-
5. Statistical Analysis:
-
The diagnostic performance of each imaging modality (sensitivity, specificity, PPV, NPV, and accuracy) is calculated on a per-patient and per-lesion basis.
-
Statistical tests, such as the McNemar test, are used to compare the diagnostic accuracy of ⁶⁸Ga-DOTATATE PET/CT with the comparator modalities.
Visualizing the Diagnostic Workflow
The following diagram illustrates a generalized workflow for the diagnosis and staging of neuroendocrine tumors, comparing the pathway involving this compound PET/CT with conventional imaging methods.
Caption: Diagnostic workflow for NETs comparing imaging pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The utility of 68Ga-DOTATATE positron-emission tomography/computed tomography in the diagnosis, management, follow-up and prognosis of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis: Edotreotide vs. DOTATATE in Neuroendocrine Tumor Therapy
A detailed examination of the safety profiles of two leading peptide receptor radionuclide therapies, ¹⁷⁷Lu-Edotreotide and ¹⁷⁷Lu-DOTATATE, for the treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison based on pivotal clinical trial data, experimental protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
This comparison of Edotreotide and DOTATATE, specifically their Lutetium-177 labeled therapeutic forms, aims to provide a clear and objective overview of their safety profiles as observed in major clinical trials. While direct head-to-head comparative trials are not yet available, this guide synthesizes data from the landmark Phase 3 COMPETE trial for ¹⁷⁷Lu-Edotreotide and the Phase 3 NETTER-1 trial and a U.S. expanded access program for ¹⁷⁷Lu-DOTATATE.
Quantitative Safety Data Summary
The following table summarizes the key safety findings from the respective pivotal clinical trials for ¹⁷⁷Lu-Edotreotide and ¹⁷⁷Lu-DOTATATE. It is important to note that these are not from a direct comparative study, and thus, cross-trial comparisons should be interpreted with caution due to potential differences in patient populations, study designs, and adverse event reporting methodologies.
| Safety Parameter | ¹⁷⁷Lu-Edotreotide (from COMPETE Trial) | ¹⁷⁷Lu-DOTATATE (from NETTER-1 Trial & Expanded Access Program) |
| Most Common Adverse Events (Any Grade) | Nausea, Diarrhea, Asthenia, Fatigue[1] | Nausea (31.1%), Vomiting (13.7%), Fatigue (9.4%), Thrombocytopenia (6.0%)[2][3][4] |
| Treatment-Emergent Adverse Events (TEAEs) | 82.5% of patients[5] | 48.8% of patients (treatment-related) in expanded access program |
| Grade 3/4 Adverse Events | Grade 3 TRAEs: 4.0% (no Grade 4/5 reported) in expanded access program | Grade 3 or 4 neutropenia (1%), thrombocytopenia (2%), and lymphopenia (9%) in NETTER-1 |
| Serious Adverse Events (SAEs) | One Grade 2 serious TEAE of myelodysplastic syndrome reported | 1.0% of patients (carcinoid crisis, dehydration, syncope, vomiting) in expanded access program |
| Discontinuation due to Adverse Events | 1.8% of patients | 1.3% of patients in expanded access program |
| Renal Toxicity | Grade ≥1 renal adverse events: 14.7% | No Grade ≥3 nephrotoxicity reported in a prospective Phase 2 study |
| Hematological Toxicity | Myelodysplastic syndrome (MDS) reported as a rare serious TEAE | Myelodysplastic syndrome (2%) and one treatment-related death in NETTER-1 long-term follow-up |
Experimental Protocols
The safety and toxicity of this compound and DOTATATE were rigorously assessed in their respective clinical trials. The methodologies employed provide a framework for understanding the collection and analysis of safety data for these radiopharmaceuticals.
Safety Assessment in the COMPETE Trial (¹⁷⁷Lu-Edotreotide)
The COMPETE trial (NCT03049189) was a prospective, randomized, controlled, open-label, multicenter Phase 3 study.
-
Patient Population: Patients with inoperable, progressive, somatostatin receptor-positive (SSTR+), well-differentiated (Grade 1 or 2) neuroendocrine tumors of gastroenteric or pancreatic origin.
-
Intervention: Patients were randomized to receive either ¹⁷⁷Lu-Edotreotide (up to 4 cycles of 7.5 GBq every 3 months) or everolimus (10 mg daily).
-
Safety Monitoring:
-
Adverse events (AEs) were monitored continuously throughout the study and for a specified period after the last dose. AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory parameters, including hematology, clinical chemistry (including renal and liver function tests), and urinalysis, were assessed at baseline and at regular intervals during and after treatment.
-
Vital signs and physical examinations were conducted at each study visit.
-
Dosimetry was performed in all patients treated with ¹⁷⁷Lu-edotreotide to measure the amount of radiation absorbed by tumors and normal organs.
-
Safety Assessment in the NETTER-1 Trial (¹⁷⁷Lu-DOTATATE)
The NETTER-1 trial (NCT01578239) was a randomized, controlled, open-label, Phase 3 trial.
-
Patient Population: Patients with locally advanced or metastatic, well-differentiated, somatostatin receptor-positive midgut neuroendocrine tumors who had progressed on octreotide LAR therapy.
-
Intervention: Patients were randomized to receive either ¹⁷⁷Lu-DOTATATE (7.4 GBq every 8 weeks for 4 cycles) plus long-acting octreotide or high-dose long-acting octreotide alone.
-
Safety Monitoring:
-
The primary safety endpoint was the incidence and severity of adverse events, graded using CTCAE.
-
Regular monitoring of hematology, serum chemistry (including renal and hepatic function), and urinalysis was performed.
-
Long-term safety, including the incidence of myelodysplastic syndrome and acute myeloid leukemia, was a key secondary endpoint.
-
A dosimetry substudy was conducted in a cohort of patients to evaluate the radiation absorbed dose in tumors and critical organs.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Evaluating the Cost-Effectiveness of Edotreotide Versus Other Imaging Agents for Neuroendocrine Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diagnostic imaging for neuroendocrine tumors (NETs) has evolved significantly with the advent of somatostatin receptor (SSTR)-targeted positron emission tomography (PET) agents. Among these, 68Ga-Edotreotide (DOTATOC) and 68Ga-DOTATATE have emerged as key players, offering superior performance over traditional imaging modalities. This guide provides an objective comparison of the cost-effectiveness and performance of Edotreotide against other relevant imaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Somatostatin receptor PET imaging, particularly with 68Ga-labeled peptides, has become the gold standard for the diagnosis and staging of well-differentiated neuroendocrine tumors. Both 68Ga-Edotreotide and 68Ga-DOTATATE demonstrate high diagnostic accuracy. Direct cost comparisons are limited, but available data suggests that 68Ga-labeled somatostatin analogue PET/CT is a cost-effective strategy compared to older techniques like 111In-pentetreotide SPECT/CT.[1][2] A study focusing on 68Ga-Edotreotide (DOTATOC) PET/CT found it to be considerably cheaper than 111In-DTPA-octreotide scintigraphy, with total costs of €548 versus €827, respectively.[3] This cost advantage is further amplified by the reduction in the need for additional imaging examinations.[3] When compared head-to-head, 68Ga-Edotreotide and 68Ga-DOTATATE show comparable diagnostic accuracy, with some studies suggesting a potential advantage for 68Ga-Edotreotide in detecting a slightly higher number of lesions.
Comparative Data on Diagnostic Performance
The diagnostic efficacy of an imaging agent is a critical component of its overall value. Head-to-head comparisons provide the most robust data for evaluating performance.
Table 1: Head-to-Head Comparison of 68Ga-Edotreotide (DOTATOC) and 68Ga-DOTATATE in Neuroendocrine Tumors
| Parameter | 68Ga-Edotreotide (DOTATOC) | 68Ga-DOTATATE | p-value | Reference |
| Lesion Detection | ||||
| Regions Positive | 79 | 78 | Not Significant | |
| Total Lesions Detected | 262 | 254 | < 0.05 | |
| Quantitative Uptake (Mean SUVmax) | ||||
| All Lesions | 20.4 ± 14.7 | 16.0 ± 10.8 | < 0.01 |
Table 2: Diagnostic Performance of 68Ga-DOTATATE PET/CT vs. Other Modalities
| Imaging Modality | Sensitivity | Specificity | Reference |
| 68Ga-DOTATATE PET/CT | 91% | 92% | [4] |
| 111In-pentetreotide SPECT/CT | 70% | 96% | |
| CT | 77% | 86% | |
| 18F-FDG PET/CT (in NETs) | Lower for well-differentiated, higher for poorly-differentiated tumors | Varies with tumor grade |
Cost-Effectiveness Analysis
Table 3: Cost Comparison of 68Ga-Edotreotide (DOTATOC) PET/CT vs. 111In-DTPA-octreotide Scintigraphy
| Cost Component | 68Ga-Edotreotide (DOTATOC) PET/CT | 111In-DTPA-octreotide Scintigraphy | Reference |
| Total Examination Cost | €548 | €827 | |
| Equipment and Material | €460 | €720 | |
| Labor | €89 | €106 | |
| Mean Consequential Costs for Additional Imaging | €20 (7% of patients) | €161 (82% of patients) |
Studies on 68Ga-DOTATATE PET/CT have demonstrated its cost-effectiveness over traditional methods. A decision model analysis based on the US healthcare system found that 68Ga-DOTATATE PET/CT dominated both CT and SPECT/CT strategies, resulting in lower total lifetime costs and higher efficacy (in QALYs). The total costs for the PET/CT strategy were estimated at $88,003.07, compared to $88,894.71 for CT and $89,973.34 for SPECT/CT.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.
Synthesis and Quality Control of 68Ga-Edotreotide (DOTATOC)
The synthesis of 68Ga-Edotreotide is typically performed using an automated synthesis module. The process involves the elution of Gallium-68 (68Ga) from a 68Ge/68Ga generator, followed by labeling of the this compound precursor.
Key Steps:
-
Elution: 68Ga is eluted from the generator using hydrochloric acid (e.g., 0.1 M HCl).
-
Labeling Reaction: The 68Ga eluate is added to a reaction vial containing the this compound precursor and a buffer solution (e.g., sodium acetate) and heated.
-
Purification: The reaction mixture is purified using a solid-phase extraction cartridge (e.g., C18).
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
Quality Control:
-
Radiochemical Purity: Assessed by high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (iTLC).
-
pH: Measured to ensure it is within the acceptable range for intravenous injection.
-
Radionuclidic Purity: Germanium-68 breakthrough is measured to ensure it is below the pharmacopoeial limit.
-
Sterility and Endotoxins: The final product is tested for sterility and bacterial endotoxins.
Patient Preparation and PET/CT Imaging Protocol
Patient Preparation:
-
Patients are typically advised to be well-hydrated.
-
Discontinuation of long-acting somatostatin analogues for a specified period before the scan is often recommended to avoid receptor blockade.
Imaging Protocol:
-
Radiotracer Injection: A sterile dose of 68Ga-Edotreotide is administered intravenously.
-
Uptake Phase: An uptake period of approximately 45-60 minutes allows for the radiotracer to distribute and bind to SSTR-expressing tumors.
-
PET/CT Acquisition: A whole-body PET scan is performed, typically from the skull base to the mid-thigh. A low-dose CT scan is acquired for attenuation correction and anatomical localization.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin analogues, including this compound, exert their effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, which are G-protein coupled receptors. This binding initiates a signaling cascade that ultimately inhibits cell proliferation and hormone secretion.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for Comparative PET/CT Imaging
A prospective, head-to-head comparison study is the optimal design for evaluating the diagnostic performance of two imaging agents.
Caption: Comparative PET/CT Imaging Workflow.
Conclusion
68Ga-Edotreotide PET/CT is a highly effective imaging modality for neuroendocrine tumors, demonstrating excellent diagnostic performance and a favorable cost profile compared to older techniques. While direct cost-effectiveness comparisons with 68Ga-DOTATATE are still emerging, the available data on diagnostic accuracy suggest at least comparable, and in some aspects, potentially superior performance of 68Ga-Edotreotide. For researchers and drug development professionals, the choice between these agents may be influenced by local availability, cost, and specific clinical or research questions. The continued investigation into the comparative effectiveness and economic impact of these advanced imaging agents is crucial for optimizing patient care and resource allocation in the management of neuroendocrine tumors.
References
- 1. Cost-Effectiveness Analysis of 68Ga DOTA-TATE PET/CT, 111In-Pentetreotide SPECT/CT and CT for Diagnostic Workup of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cost comparison of 111In-DTPA-octreotide scintigraphy and 68Ga-DOTATOC PET/CT for staging enteropancreatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cost-Effectiveness Analysis of 68Ga DOTA-TATE PET/CT, 111In-Pentetreotide SPECT/CT and CT for Diagnostic Workup of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Edotreotide Versus Alternative Treatments for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of Edotreotide-based Peptide Receptor Radionuclide Therapy (PRRT) with alternative treatments for neuroendocrine tumors (NETs). The analysis is based on data from key clinical trials, focusing on efficacy, safety, and underlying mechanisms of action. All quantitative data is summarized in comparative tables, and experimental protocols for pivotal studies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Overview of Compared Treatments
The primary comparator for Lutetium-177 (¹⁷⁷Lu) this compound (also known as ¹⁷⁷Lu-DOTATOC) is ¹⁷⁷Lu-DOTATATE (Lutathera®), another somatostatin analogue used in PRRT. Both agents target somatostatin receptor 2 (SSTR2), which is overexpressed in many NETs. Other alternatives include the mTOR inhibitor everolimus and long-acting somatostatin analogues (SSAs) like octreotide and lanreotide, which are used for symptom control and to inhibit tumor growth.[1][2][3]
Comparative Efficacy
The efficacy of this compound and its alternatives has been evaluated in several key phase 3 clinical trials. The following tables summarize the primary outcomes of these studies.
Table 1: Efficacy of ¹⁷⁷Lu-Edotreotide vs. Everolimus (COMPETE Trial)
| Endpoint | ¹⁷⁷Lu-Edotreotide | Everolimus | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 23.9 months | 14.1 months | 0.67 (0.48-0.95) | 0.022 |
| Interim Median Overall Survival (OS) | 63.4 months | 58.7 months | 0.78 (0.5-1.1) | 0.206 |
| Overall Response Rate (ORR) | 21.9% | 4.2% | - | <0.0001 |
Source: COMPETE Trial Data[4][5]
Table 2: Efficacy of ¹⁷⁷Lu-DOTATATE vs. High-Dose Octreotide LAR (NETTER-1 Trial)
| Endpoint | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 8.5 months | 0.21 (0.13-0.33) | <0.0001 |
| Final Median Overall Survival (OS) | 48.0 months | 36.3 months | - | 0.30 |
| Overall Response Rate (ORR) | 18% | 3% | - | <0.001 |
Source: NETTER-1 Trial Data
Table 3: Efficacy of ¹⁷⁷Lu-DOTATATE vs. High-Dose Octreotide LAR in G2/G3 GEP-NETs (NETTER-2 Trial)
| Endpoint | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 22.8 months | 8.5 months | 0.276 (0.182-0.418) | <0.0001 |
| Overall Response Rate (ORR) | 43.0% | 9.3% | - | <0.001 |
Source: NETTER-2 Trial Data
Comparative Safety and Tolerability
The safety profiles of this compound and its alternatives are a critical consideration in treatment decisions. The following tables summarize the most common treatment-emergent adverse events (TEAEs) from the key clinical trials.
Table 4: Treatment-Emergent Adverse Events (TEAEs) - COMPETE Trial
| Adverse Event Category | ¹⁷⁷Lu-Edotreotide (Any Grade) | Everolimus (Any Grade) |
| Any TEAE | 82.5% | 97.0% |
| Nausea | 30% | 10.1% |
| Diarrhea | 14.3% | 35.4% |
| Asthenia | 25.3% | 31.3% |
| Fatigue | 15.7% | 15.2% |
| Myelodysplastic Syndrome (Grade 2) | 1 patient | 0 |
Source: COMPETE Trial Data
Table 5: Treatment-Related Adverse Events (TRAEs) - NETTER-1 Trial
| Adverse Event (Grade 3 or 4) | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR |
| Neutropenia | 1% | 0% |
| Thrombocytopenia | 2% | 0% |
| Lymphopenia | 9% | 0% |
Source: NETTER-1 Trial Data
Table 6: Adverse Events (Any Grade) - NETTER-2 Trial
| Adverse Event Category | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR |
| Any Adverse Event | 93% | 95% |
Source: NETTER-2 Trial Data
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a critical appraisal of the evidence.
COMPETE Trial (¹⁷⁷Lu-Edotreotide vs. Everolimus)
-
Study Design: International, prospective, randomized, controlled, open-label, multicenter phase 3 trial.
-
Patient Population: 309 patients with inoperable, progressive, somatostatin receptor-positive (SSTR+), well-differentiated (Grade 1 or 2) neuroendocrine tumors of gastroenteric or pancreatic origin (GEP-NETs).
-
Inclusion Criteria: Histologically confirmed well-differentiated GEP-NET, measurable disease per RECIST 1.1, SSTR+ disease, and radiological disease progression.
-
Exclusion Criteria: Prior PRRT or mTOR inhibitor therapy, known hypersensitivity to study drugs, and significant organ dysfunction.
-
Intervention Arm: ¹⁷⁷Lu-Edotreotide (7.5 GBq) administered intravenously every three months for up to four cycles, with a nephroprotective amino acid solution.
-
Control Arm: Everolimus (10 mg) administered orally once daily.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Disease Control (DDC), safety, and quality of life.
NETTER-1 Trial (¹⁷⁷Lu-DOTATATE vs. High-Dose Octreotide LAR)
-
Study Design: Open-label, randomized, controlled, phase 3 trial.
-
Patient Population: 229 patients with advanced, progressive, somatostatin-receptor-positive midgut neuroendocrine tumors.
-
Inclusion Criteria: Inoperable, well-differentiated (Ki67 index ≤20%) midgut NETs with positive uptake on ¹¹¹In-DTPA-octreotide scintigraphy and centrally confirmed disease progression.
-
Intervention Arm: ¹⁷⁷Lu-DOTATATE (7.4 GBq) every 8 weeks for four intravenous infusions, plus octreotide LAR (30 mg) intramuscularly.
-
Control Arm: High-dose octreotide LAR (60 mg) intramuscularly every 4 weeks.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.
NETTER-2 Trial (¹⁷⁷Lu-DOTATATE vs. High-Dose Octreotide LAR in G2/G3 GEP-NETs)
-
Study Design: Open-label, randomized, parallel-group, superiority, phase 3 trial.
-
Patient Population: 226 patients with newly diagnosed higher grade 2 (Ki67 ≥10% and ≤20%) and grade 3 (Ki67 >20% and ≤55%), SSTR-positive, advanced GEP-NETs.
-
Intervention Arm: Four cycles of intravenous ¹⁷⁷Lu-DOTATATE plus intramuscular octreotide 30 mg LAR every 8 weeks, followed by octreotide 30 mg LAR every 4 weeks.
-
Control Arm: High-dose octreotide 60 mg LAR every 4 weeks.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Tumor Assessments: Conducted at baseline, week 16, week 24, and then every 12 weeks until disease progression or death.
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound and other somatostatin analogues is mediated through the somatostatin receptor signaling pathway.
Somatostatin Receptor Signaling Pathway
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// Nodes SSA [label="Somatostatin Analogue\n(this compound, DOTATATE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSTR2 [label="SSTR2", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_channel [label="Ca2+ Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcium [label="Intracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HormoneSecretion [label="Hormone Secretion\nInhibition", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SSA -> SSTR2 [label="Binds to"]; SSTR2 -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts ATP to", style=dashed]; G_protein -> Ca_channel [label="Inhibits", arrowhead=tee]; Ca_channel -> Calcium [label="Reduces influx", style=dashed]; G_protein -> MAPK [label="Modulates"]; cAMP -> PKA [label="Activates"]; PKA -> CellCycleArrest [label="Leads to"]; Calcium -> HormoneSecretion [label="Influences"]; MAPK -> Apoptosis [label="Can lead to"]; MAPK -> CellCycleArrest [label="Can lead to"]; }
Caption: Somatostatin Receptor 2 Signaling Pathway.
General Experimental Workflow for PRRT Clinical Trials
Caption: Generalized workflow for PRRT clinical trials.
Critical Review and Future Directions
The evidence from the COMPETE, NETTER-1, and NETTER-2 trials demonstrates that PRRT with both ¹⁷⁷Lu-Edotreotide and ¹⁷⁷Lu-DOTATATE offers a significant progression-free survival benefit compared to other systemic therapies for patients with well-differentiated GEP-NETs.
The COMPETE trial is particularly noteworthy as it is a direct comparison of a radiopharmaceutical with a targeted molecular therapy (everolimus) and shows a clear PFS advantage for ¹⁷⁷Lu-Edotreotide. The safety profile of ¹⁷⁷Lu-Edotreotide in this trial also appears favorable, with a lower incidence of treatment-emergent adverse events compared to everolimus.
The NETTER-1 and NETTER-2 trials have established ¹⁷⁷Lu-DOTATATE as a standard of care in both second-line and first-line settings for certain patient populations with GEP-NETs, respectively. While the final overall survival analysis of NETTER-1 did not reach statistical significance, the clinically meaningful difference of nearly 12 months in median OS suggests a survival benefit.
A key gap in the current literature is the lack of a large, randomized, head-to-head clinical trial directly comparing ¹⁷⁷Lu-Edotreotide and ¹⁷⁷Lu-DOTATATE. While both are effective, subtle differences in their molecular structure and binding affinities to SSTR subtypes could translate to differences in efficacy and safety in specific patient populations. Future research should focus on such direct comparative studies to refine treatment selection.
Furthermore, ongoing research is exploring the combination of PRRT with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Personalized dosimetry and the development of novel radiopharmaceuticals, including alpha-emitters, are also promising areas of investigation that may further improve outcomes for patients with neuroendocrine tumors.
References
- 1. [177Lu]Lu-DOTA-TATE plus long-acting octreotide versus high‑dose long-acting octreotide for the treatment of newly diagnosed, advanced grade 2-3, well-differentiated, gastroenteropancreatic neuroendocrine tumours (NETTER-2): an open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 4. onclive.com [onclive.com]
- 5. 177Lu-edotreotide Improves PFS, OS Over Everolimus for SSTR-Positive GEP-NETs | GI Oncology Now [gioncologynow.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Edotreotide
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Edotreotide, a radiopharmaceutical agent. Adherence to these procedures is critical to protect both laboratory personnel and the environment from potential radioactive contamination.
This compound is often radiolabeled with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide.[1][2][3] Therefore, its disposal must be managed as radioactive waste, following all applicable national and local regulations.[1][4] The primary method for disposal of short-lived radionuclides like ⁶⁸Ga is "decay-in-storage," which allows the radioactivity to naturally decrease to background levels before being disposed of as regular waste.
Key Disposal Principles:
-
Segregation: All radioactive waste must be separated from non-radioactive waste at the point of generation. Furthermore, radioactive waste should be segregated by isotope to ensure proper decay calculations.
-
Shielding: Appropriate shielding must be used for all containers holding radioactive waste to minimize radiation exposure to laboratory personnel.
-
Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope (e.g., ⁶⁸Ga-Edotreotide), the activity level, the date of storage, and the calculated "decay-by" date.
-
Record Keeping: Meticulous records of all radioactive waste disposal must be maintained, including the isotope, activity, date, and disposal method.
Quantitative Data for ⁶⁸Ga-Edotreotide Disposal
| Parameter | Value | Reference |
| Radionuclide | Gallium-68 (⁶⁸Ga) | |
| Half-life | 68 minutes | |
| Recommended Decay Period | 10 half-lives | |
| Time for Decay-in-Storage | ~11.3 hours |
Experimental Protocol: Decay-in-Storage for ⁶⁸Ga-Edotreotide Waste
This protocol outlines the step-by-step procedure for the safe disposal of solid and liquid waste contaminated with ⁶⁸Ga-Edotreotide.
Materials:
-
Appropriately shielded radioactive waste containers (separate for solid and liquid waste)
-
Puncture-resistant sharps container
-
Absorbent pads
-
Personal Protective Equipment (PPE): lab coat, safety glasses, disposable gloves
-
Radiation survey meter
-
Radioactive waste labels and logbook
Procedure:
-
Waste Segregation at the Source:
-
Immediately after use, dispose of all contaminated solid waste (e.g., vials, syringes without needles, gloves, absorbent paper) into a designated, shielded solid radioactive waste container.
-
Dispose of contaminated sharps (e.g., needles) into a designated, puncture-resistant sharps container clearly marked as radioactive.
-
Collect all contaminated liquid waste in a designated, shielded liquid radioactive waste container. Do not mix with other chemical or hazardous waste.
-
-
Labeling and Initial Logging:
-
Clearly label each waste container with "Caution, Radioactive Material," the isotope (⁶⁸Ga-Edotreotide), the initial date of waste accumulation, and the estimated initial activity.
-
-
Storage for Decay:
-
Store the waste containers in a designated and secured radioactive materials area.
-
The storage area should be away from general work areas to minimize exposure.
-
Based on the 68-minute half-life of ⁶⁸Ga, the waste should be stored for a minimum of 10 half-lives (approximately 11.3 hours) to allow for sufficient decay. A more conservative approach of storing for 24 hours is often practical in a laboratory setting.
-
-
Monitoring and Final Disposal:
-
After the decay period, use a calibrated radiation survey meter to check the surface of the waste containers.
-
The radiation level must be indistinguishable from the background radiation level.
-
Once confirmed to be at background levels, the waste can be disposed of.
-
Before final disposal, all radioactive labels and markings must be defaced or removed from the containers.
-
Dispose of the now non-radioactive solid waste as regular laboratory waste or biohazardous waste, as appropriate.
-
Liquid waste that is readily soluble or miscible in water may be disposed of down an approved laboratory sink with copious amounts of water, provided it does not contain other hazardous materials. Check institutional guidelines for sink disposal.
-
-
Final Record Keeping:
-
Log the final disposal date, the survey meter reading (confirming background levels), and the method of final disposal in the radioactive waste logbook.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of ⁶⁸Ga-Edotreotide waste.
References
Essential Safety and Logistics for Handling Edotreotide
For researchers, scientists, and drug development professionals, the safe handling of Edotreotide, particularly when radiolabeled, is paramount. This guide provides immediate and essential procedural information covering personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment. This compound is a somatostatin analogue used in preparing Gallium (68Ga) this compound for injection, a radiopharmaceutical for Positron Emission Tomography (PET) imaging.[1][2][3] Therefore, safety protocols must address both chemical and radiological hazards.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. Handling of this compound and its radiolabeled counterpart requires stringent adherence to safety measures to protect against radiation and potential chemical exposure.[4]
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when a splash hazard exists. | To prevent eye contact with the chemical, which could cause irritation.[1] |
| Hand Protection | Two pairs of compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and minimize radiation exposure. Waterproof gloves are essential. Gloves should be changed immediately if contaminated. |
| Body Protection | A disposable, poly-coated, seamless laboratory coat or gown with long sleeves and knitted or elastic cuffs that closes in the back. | To protect against skin contact, contamination of personal clothing, and exposure to radiation. |
| Radiation Shielding | Effective radiation shielding, such as lead-lined containers and syringe shields. | To minimize radiation exposure during handling of Gallium-68 this compound. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher. | To be used during open handling, especially if there is a risk of generating aerosols. |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is mandatory for the safe management of this compound. Radiopharmaceuticals like Gallium-68 this compound should only be received, used, and administered by authorized personnel in designated clinical and laboratory settings.
Key Operational Steps:
-
Preparation :
-
Work in a designated area for handling radiopharmaceuticals.
-
Use aseptic techniques throughout the preparation process.
-
Employ effective radiation shielding to minimize exposure.
-
Measure the activity of Gallium-68 this compound with a suitable radioactivity calibration system (activimeter) immediately before use.
-
-
Administration :
-
For intravenous use only and for single use.
-
Ensure the patient is well-hydrated before and after administration to facilitate clearance of the radiopharmaceutical and reduce radiation exposure.
-
-
Spill Management :
-
In case of accidental extravasation (leakage from the vein), stop the injection, change the injection site, and irrigate the affected area with a sodium chloride solution.
-
Follow institutional procedures for radioactive spill cleanup.
-
-
Disposal :
-
All radioactive waste must be segregated and disposed of in accordance with relevant national and institutional regulations for radioactive materials.
-
Any unused material should be discarded after radiolabeling and use.
-
Quantitative Safety Data
The following table summarizes key quantitative data for the handling and use of Gallium-68 this compound.
| Parameter | Value | Source |
| Recommended Activity (Adult) | 100 to 200 MBq | |
| Recommended Activity (Pediatric) | 1.59 MBq/kg of body weight (minimum 11.1 MBq, maximum 111 MBq) | |
| Stability After Radiolabeling | Up to 4 hours | |
| Storage (before radiolabeling) | 2°C to 8°C (in refrigerator), protected from light | |
| Storage (after radiolabeling) | Do not store above 25°C | |
| Radioactive Half-life of Gallium-68 | 68 minutes | |
| Patient Release Limit | Radiation exposure from the patient should be below 25 µSv/h at 1 meter. |
Experimental Protocol: General Handling Procedure
While specific experimental protocols may vary, the following provides a general, step-by-step guide for the safe handling of this compound during radiolabeling.
-
Pre-Labeling Setup :
-
Don all required PPE as outlined in the table above.
-
Prepare a designated and shielded workspace.
-
Assemble all necessary materials, including the this compound vial, reaction buffer, and Gallium-68 generator eluate.
-
-
Radiolabeling Process :
-
Follow the specific radiolabeling instructions provided with the kit.
-
Maintain aseptic technique throughout the procedure.
-
Use syringe shields and vial shields to minimize radiation exposure.
-
-
Quality Control :
-
Perform necessary quality control tests to ensure the radiochemical purity of the final product.
-
-
Dose Preparation and Measurement :
-
Aseptically withdraw the required patient dose.
-
Measure the dose using a calibrated activimeter immediately before administration.
-
-
Post-Procedure :
-
Properly dispose of all contaminated materials, including vials, syringes, and gloves, in designated radioactive waste containers.
-
Decontaminate the work area according to institutional protocols.
-
Thoroughly wash hands after removing PPE.
-
Visualizations
Safe Handling Workflow for this compound
The following diagram illustrates the key stages of the safe handling workflow for this compound, from receipt to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
